Zomepirac sodium salt
Descripción
The exact mass of the compound Zomepirac sodium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEXPXUCHVGZGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33369-31-2 (Parent) | |
| Record name | Zomepirac sodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064092484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3033989 | |
| Record name | Sodium zomepirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64092-48-4 | |
| Record name | Zomepirac sodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064092484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium zomepirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOMEPIRAC SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA5B6IWF46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zomepirac Sodium: A Technical Guide for Researchers
CAS Number: 64092-48-4
Zomepirac (B1201015) sodium is the salt form of zomepirac, a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrrole-acetic acid class. It was formerly marketed for the management of mild to severe pain.[1][2] Despite its withdrawal from the market due to rare but serious anaphylactic reactions, zomepirac remains a valuable compound for research, particularly in the fields of drug metabolism, toxicology, and the development of new analgesic and anti-inflammatory agents.[1][3] This guide provides an in-depth overview of its chemical properties, mechanism of action, synthesis, and key experimental protocols.
Chemical and Physical Properties
Zomepirac is structurally related to tolmetin.[4] Its chemical structure is distinguished from many other NSAIDs by a central pyrrole (B145914) ring instead of a benzene (B151609) ring.[3] The key physicochemical properties of zomepirac sodium are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 64092-48-4 | [5][6][7][8] |
| Molecular Formula | C₁₅H₁₃ClNNaO₃ | [5][7][8] |
| Molecular Weight | 313.71 g/mol | [5][7][8] |
| IUPAC Name | Sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate | [5][9] |
| Synonyms | Zomax, Sodium zomepirac, McN-2783-21-98 | [5][8] |
| Appearance | Light yellow solid | |
| Solubility | DMSO: 100 mg/mLWater: 5 mg/mL | [10] |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [10] |
Mechanism of Action
Like other NSAIDs, zomepirac exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting prostaglandin (B15479496) synthesis.[11][12] It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13]
Pharmacokinetics and Metabolism
Zomepirac is rapidly and completely absorbed after oral administration in humans.[14] The primary route of elimination for the drug and its metabolites is through urinary excretion.[14][15] It is highly bound to plasma proteins.[14]
| Parameter | Value | Reference(s) |
| Bioavailability | Complete oral bioavailability | [14][15] |
| Protein Binding | High | [14] |
| Metabolism | Hepatic; primarily glucuronidation in humans | [11][14][16] |
| Elimination Half-Life | ~1.8 - 4 hours | [15][17] |
| Peak Plasma Concentration | 1.1 - 2.4 mg/L (after 100 mg dose) | [17] |
| Excretion | Primarily renal | [14][15] |
The metabolism of zomepirac is of significant toxicological interest. In humans, the major metabolic pathway is the formation of an acyl glucuronide (zomepirac-1-O-β-glucuronide).[15][16] This metabolite is chemically reactive and can covalently bind to plasma proteins, such as albumin, which is believed to be the mechanism behind the zomepirac-induced anaphylactic reactions.[1][18][19]
Synthesis Overview
The synthesis of zomepirac can be accomplished through a modification of the Hantzsch pyrrole synthesis.[3] This classical reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to form the pyrrole ring.[20][21][22]
Experimental Protocols
Protocol 1: Determination of Zomepirac in Plasma by HPLC
This protocol outlines a reversed-phase high-performance liquid chromatography (HPLC) method for the quantification of zomepirac in plasma or serum samples.[17]
1. Sample Preparation:
-
To a 1.0 mL plasma or serum sample, add an appropriate internal standard (e.g., tolmetin).
-
Acidify the sample to pH 2-4 with phosphoric acid to stabilize the glucuronide metabolite and improve extraction efficiency.[23]
-
Perform liquid-liquid extraction with 6 mL of diethyl ether.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic (ether) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., µ-Bondapak C18).[24]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 5 mmol/L potassium phosphate, pH 7.8) in a 50:50 ratio.[24]
-
Injection Volume: 50 µL.[25]
3. Quantification:
-
Generate a standard curve by spiking blank plasma with known concentrations of zomepirac (e.g., 0.05 to 10.0 mg/L).[17]
-
Calculate the concentration of zomepirac in the samples by comparing the peak area ratio of zomepirac to the internal standard against the calibration curve.
Protocol 2: In Vitro COX Inhibition Assay
This assay is used to determine the inhibitory potency (e.g., IC₅₀) of zomepirac against COX-1 and COX-2 enzymes.[26][27]
1. Materials:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Zomepirac and other reference NSAIDs.
-
EIA-based detection kit for prostaglandin quantification (e.g., PGF₂α).
2. Procedure:
-
Prepare serial dilutions of zomepirac.
-
In a microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the diluted zomepirac or vehicle control to the appropriate wells.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2-10 minutes at 37°C.
-
Stop the reaction by adding a solution of 1 M HCl.
-
Quantify the amount of prostaglandin produced using an enzyme immunoassay (EIA) according to the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage of inhibition for each zomepirac concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds like zomepirac.[28][29][30]
1. Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize animals for at least one week before the experiment.
2. Procedure:
-
Fast the rats overnight with free access to water.
-
Administer zomepirac (e.g., 5-20 mg/kg) or a reference drug (e.g., indomethacin) orally (p.o.) or intraperitoneally (i.p.). Administer vehicle to the control group.
-
After 30-60 minutes, measure the initial volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
3. Data Analysis:
-
Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle-treated control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).
Toxicology and Safety Profile
The clinical use of zomepirac was terminated due to its association with life-threatening anaphylactic reactions.[1] The formation of the reactive acyl glucuronide metabolite is the primary cause of this immunologically-mediated toxicity.[18][19] This metabolite can form covalent adducts with proteins, creating neoantigens that trigger an immune response.[18][31] Other adverse effects are typical of NSAIDs and include gastrointestinal irritation.[12]
Conclusion
Zomepirac sodium is a potent NSAID with a well-documented history. While its clinical application was halted due to safety concerns related to its metabolic activation, it remains a critical reference compound and tool for researchers. Understanding its synthesis, mechanism of action, pharmacokinetics, and, most importantly, its bioactivation to a reactive metabolite provides invaluable insights for the development of safer and more effective anti-inflammatory and analgesic drugs. The experimental protocols detailed in this guide serve as a foundation for its use in a modern research setting.
References
- 1. Zomepirac - Wikipedia [en.wikipedia.org]
- 2. Zomepirac (Zomax, McNeil Pharmaceutical) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Zomepirac [chemeurope.com]
- 5. medkoo.com [medkoo.com]
- 6. Zomepirac (sodium salt) | CAS#:64092-48-4 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. Zomepirac (sodium salt) - MedChem Express [bioscience.co.uk]
- 9. Zomepirac | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Zomepirac sodium salt | PDE | PGE Synthase | TargetMol [targetmol.com]
- 11. Evaluation of zomepirac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zomepirac sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zomepirac Sodium | C15H17ClNNaO5 | CID 23663418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Review of the pharmacokinetics and metabolism of zomepirac in man and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The metabolism of zomepirac sodium. I. Disposition in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The metabolism of zomepirac sodium. II. Isolation and identification of the urinary metabolites in rat, mouse, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid-chromatographic determination of zomepirac in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Irreversible binding of zomepirac to plasma protein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Zomepirac Acyl Glucuronide Is Responsible for Zomepirac-Induced Acute Kidney Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 22. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Continuous body fluid monitoring for zomepirac by fully automated high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. Zomepirac acyl glucuronide covalently modifies tubulin in vitro and in vivo and inhibits its assembly in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]
Zomepirac Sodium: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zomepirac (B1201015) sodium, a pyrrole-acetic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties.[1][2] Although withdrawn from the market due to instances of severe anaphylactoid reactions, its well-defined mechanism of action continues to serve as a valuable reference in the study of pain and inflammation, and in the development of new analgesic compounds.[3] This technical guide provides an in-depth exploration of the core mechanism of action of zomepirac sodium, detailed experimental protocols for assessing its activity, and a comparative analysis of its intended pharmacological effects.
Core Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
The primary mechanism of action of zomepirac sodium lies in its potent inhibition of prostaglandin synthesis.[2] Like other NSAIDs, zomepirac exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by blocking the activity of the cyclooxygenase (COX) enzymes.[1]
The Cyclooxygenase (COX) Pathway
The COX enzymes, which exist in two primary isoforms (COX-1 and COX-2), are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins (B1171923) and thromboxanes that mediate pain, inflammation, and fever.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.
Zomepirac is a non-selective inhibitor of both COX-1 and COX-2.[1] Its inhibition of COX-2 is the primary driver of its analgesic and anti-inflammatory effects. However, its concurrent inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal disturbances.[2]
Quantitative Data
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Zomepirac | Data not available | Data not available | Non-selective |
| Indomethacin | 0.1 | 1.7 | 0.06 |
| Ibuprofen | 5.2 | 13.9 | 0.37 |
| Naproxen | 2.6 | 5.0 | 0.52 |
| Diclofenac | 0.8 | 0.04 | 20 |
| Celecoxib | 15.0 | 0.05 | 300 |
Note: The IC50 values presented are compiled from various sources and may differ based on the specific assay conditions. This table is intended for comparative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of zomepirac and other NSAIDs.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the in vitro potency and selectivity of a compound against COX-1 and COX-2 enzymes.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of zomepirac against COX-1 and COX-2.
-
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Zomepirac sodium and reference NSAIDs
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of zomepirac and reference compounds.
-
In a 96-well microplate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific duration (e.g., 10-20 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Models for Analgesic and Anti-inflammatory Activity
This is a classic model of acute inflammation.
-
Objective: To evaluate the anti-inflammatory efficacy of zomepirac in vivo.
-
Procedure:
-
Male Wistar rats are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Zomepirac, a reference NSAID, or vehicle is administered orally or intraperitoneally.
-
After a pre-treatment period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point.
This model is used to assess peripheral analgesic activity.
-
Objective: To evaluate the analgesic efficacy of zomepirac against visceral pain.
-
Procedure:
-
Male Swiss albino mice are fasted for a few hours.
-
Zomepirac, a reference NSAID, or vehicle is administered orally or intraperitoneally.
-
After a pre-treatment period (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle control group.
Conclusion
Zomepirac sodium exerts its potent analgesic and anti-inflammatory effects through the non-selective inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins. While its clinical use was halted due to safety concerns, its well-established mechanism of action ensures its continued relevance as a benchmark compound in pharmacological research. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel anti-inflammatory and analgesic agents. Further research to elucidate the precise inhibitory kinetics of zomepirac could provide deeper insights into the structure-activity relationships of pyrrole-acetic acid derivatives.
References
Zomepirac: A Technical Whitepaper on its Role as a Prostaglandin Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zomepirac (B1201015), a non-steroidal anti-inflammatory drug (NSAID) of the pyrrole-acetic acid class, exerts its potent analgesic and anti-inflammatory effects through the inhibition of prostaglandin (B15479496) synthesis. This document provides an in-depth technical overview of zomepirac's mechanism of action, focusing on its role as a non-selective inhibitor of cyclooxygenase (COX) enzymes. It includes a summary of its inhibitory potency, detailed experimental protocols for assessing its activity, and visualizations of the relevant biochemical pathways and experimental workflows. Although clinically effective, zomepirac was withdrawn from the market due to instances of severe anaphylactoid reactions. Nevertheless, its well-characterized profile as a potent prostaglandin synthetase inhibitor makes it a valuable reference compound in pharmacological research and drug discovery.
Introduction
Zomepirac is a non-steroidal anti-inflammatory drug that is structurally related to tolmetin.[1] It was previously marketed for the management of mild to severe pain, demonstrating efficacy comparable to or greater than that of aspirin (B1665792) and codeine combinations.[2] The primary mechanism underlying the therapeutic actions of zomepirac is its inhibition of prostaglandin synthetase, now more commonly known as cyclooxygenase (COX).[1] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Zomepirac functions as a non-selective inhibitor of the two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.
-
COX-2 is an inducible enzyme that is typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products, primarily prostaglandins, contribute significantly to the cardinal signs of inflammation, including pain, swelling, and redness.
By inhibiting both COX-1 and COX-2, zomepirac effectively reduces the production of prostaglandins, thereby alleviating pain and inflammation. Its non-selective nature, however, also accounts for some of its potential side effects, particularly those related to the gastrointestinal tract, which are common among traditional NSAIDs.
Prostaglandin Synthesis Pathway
The inhibition of COX enzymes by zomepirac occurs within the arachidonic acid cascade. This pathway begins with the release of arachidonic acid from cell membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then metabolized by the COX enzymes to form the unstable intermediate prostaglandin H2 (PGH2). PGH2 is subsequently converted by various tissue-specific isomerases into a range of biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).
References
- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zomepirac: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Zomepirac Sodium Salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac, a non-steroidal anti-inflammatory drug (NSAID), is a pyrrole-acetic acid derivative that was previously marketed as its sodium salt for the management of mild to severe pain.[1] Despite its withdrawal from the market due to rare but serious anaphylactic reactions, the chemical structure, synthesis, and mechanism of action of Zomepirac sodium salt continue to be of significant interest to the scientific community. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in drug development.
Chemical Structure and Identification
This compound is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid.[1] The core of its structure is a pyrrole (B145914) ring, which distinguishes it from many other NSAIDs that are built around a benzene (B151609) ring.[1]
| Identifier | Value |
| IUPAC Name | sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate |
| SMILES String | CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] |
| InChI Key | SEEXPXUCHVGZGU-UHFFFAOYSA-M |
| CAS Number | 64092-48-4 |
| Molecular Formula | C15H13ClNNaO3 |
| Molecular Weight | 313.71 g/mol [2] |
Physicochemical Properties
A summary of the key physicochemical properties of Zomepirac and its sodium salt is presented below.
| Property | Zomepirac | Zomepirac Sodium Dihydrate |
| Molecular Formula | C15H14ClNO3 | C15H17ClNNaO5 |
| Molar Mass | 291.73 g/mol [1] | 349.74 g/mol [3] |
| Melting Point | Not Available | >273 °C (decomposes)[3] |
| Solubility | Not Available | Soluble in DMSO and water (5 mg/mL)[3] |
| pKa | Not Available | Not Available |
Synthesis of Zomepirac
The synthesis of Zomepirac is accomplished through a modification of the Hantzsch pyrrole synthesis.[3] The general synthetic workflow is outlined below.
References
Zomepirac Sodium Salt: A Technical Overview of its Chemical Properties
Zomepirac (B1201015) sodium salt is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrrole-acetic acid class and is structurally related to tolmetin.[1][2] It was previously marketed under the brand name Zomax for the management of mild to severe pain.[1] This document provides a concise technical summary of the molecular weight and chemical formula of zomepirac sodium salt.
Chemical Identity and Properties
Zomepirac was sold as the sodium salt, which is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate.[1] The key quantitative chemical identifiers for this compound are summarized in the table below. It is important to note the distinction between the anhydrous and dihydrate forms of the salt, which have different molecular weights and formulas due to the inclusion of water molecules in the crystal structure of the dihydrate form.
| Identifier | Zomepirac (Free Acid) | This compound (Anhydrous) | This compound (Dihydrate) |
| Molecular Formula | C15H14ClNO3[1] | C15H13ClNNaO3[3][4][5][] | C15H17ClNNaO5[7][8] |
| Molecular Weight | 291.73 g/mol [1] | 313.71 g/mol [3][4][5][][9] | 349.74 g/mol [8] |
| CAS Number | 33369-31-2[1] | 64092-48-4[3][5][][9] | 64092-49-5[7][8] |
Structural Relationship
The relationship between the parent compound, zomepirac, and its corresponding sodium salt is a fundamental acid-base reaction. This interaction is crucial for the pharmaceutical formulation of the drug, often enhancing its solubility and stability. The following diagram illustrates this chemical relationship.
References
- 1. Zomepirac - Wikipedia [en.wikipedia.org]
- 2. Zomepirac (sodium salt) | CAS#:64092-48-4 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zomepirac (sodium salt) - MedChem Express [bioscience.co.uk]
- 7. Zomepirac Sodium | C15H17ClNNaO5 | CID 23663418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medkoo.com [medkoo.com]
An In-depth Technical Guide to the Chemical Synthesis of Zomepirac
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zomepirac, chemically known as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid, is a pyrrole-acetic acid derivative and a non-steroidal anti-inflammatory drug (NSAID).[1] Although withdrawn from the market due to instances of severe anaphylactic reactions, the synthesis of Zomepirac remains a subject of significant interest in medicinal chemistry for its classic heterocyclic chemistry approach and for understanding structure-activity relationships. This guide provides a comprehensive overview of the chemical synthesis of Zomepirac, detailing the reaction mechanisms, experimental protocols, and quantitative data for each key step.
Overview of the Synthetic Pathway
The most common and well-established route for the synthesis of Zomepirac is a modification of the Hantzsch pyrrole (B145914) synthesis.[1] The overall process can be divided into four main stages:
-
Hantzsch Pyrrole Synthesis: Formation of the core pyrrole ring structure.
-
Saponification and Decarboxylation: Modification of the pyrrole intermediate to create a mono-acid derivative.
-
Acylation: Introduction of the p-chlorobenzoyl group at the C5 position of the pyrrole ring via a Friedel-Crafts acylation.
-
Hydrolysis: Conversion of the ester intermediate to the final Zomepirac carboxylic acid.
Below is a diagram illustrating the logical workflow of the Zomepirac synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate (Intermediate 1)
This initial step utilizes a modified Hantzsch pyrrole synthesis to construct the core pyrrole ring.
Reaction: Condensation of diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl 1,3-acetonedicarboxylate (1.0 eq), chloroacetone (1.0 eq), and a 40% aqueous solution of methylamine (1.2 eq).
-
The mixture is heated to reflux in a suitable solvent such as ethanol (B145695) for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol/water to afford diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate as a solid.
Step 2: Synthesis of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (Intermediate 2)
This stage involves the selective removal of one of the carboxyl groups from Intermediate 1.
Reaction: Selective saponification followed by decarboxylation.
Protocol:
-
To a solution of diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate (1.0 eq) in ethanol, a solution of potassium hydroxide (B78521) (1.1 eq) in water is added dropwise at room temperature.
-
The mixture is stirred at room temperature for 24 hours to achieve selective saponification of one ester group.
-
The ethanol is removed under reduced pressure, and the aqueous solution is acidified with dilute hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the mono-carboxylic acid intermediate.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The dried mono-carboxylic acid is then heated at a temperature above its melting point (typically 180-200 °C) until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.
-
The resulting crude ethyl 1,4-dimethyl-1H-pyrrole-2-acetate is purified by vacuum distillation or column chromatography.
Step 3: Synthesis of Ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate (Intermediate 3)
A Friedel-Crafts acylation is employed to introduce the p-chlorobenzoyl group onto the pyrrole ring.
Reaction: Acylation of ethyl 1,4-dimethyl-1H-pyrrole-2-acetate with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Protocol:
-
To a solution of ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) or 1,2-dichloroethane, a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 eq) is added portion-wise at 0 °C under a nitrogen atmosphere.
-
A solution of p-chlorobenzoyl chloride (1.1 eq) in the same solvent is then added dropwise to the cooled mixture.
-
The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 4-6 hours.
-
The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate.
Step 4: Synthesis of Zomepirac
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Reaction: Saponification of ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate.
Protocol:
-
A mixture of ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate (1.0 eq) and a 50% aqueous sodium hydroxide solution (2.2 eq) in a mixture of ethanol and water is stirred and refluxed for approximately 18 hours.[1]
-
The solution is then cooled to about 50 °C and acidified by the addition of concentrated hydrochloric acid.[1]
-
The mixture is further cooled, and the precipitated Zomepirac is collected by filtration.[1]
-
The crude product is recrystallized from a suitable solvent, such as methanol, to yield pure Zomepirac.[1]
Quantitative Data
The following tables summarize the key quantitative data for Zomepirac and its synthetic intermediates.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Zomepirac | C₁₅H₁₄ClNO₃ | 291.73 | 178-179 |
| Zomepirac Sodium Dihydrate | C₁₅H₁₇ClNNaO₅ | 349.74 | >273 (decomposes) |
| Diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate | C₁₂H₁₇NO₄ | 239.27 | 83-84 |
| Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate | C₁₀H₁₅NO₂ | 181.23 | - |
Table 2: Spectroscopic Data for Key Intermediates
| Intermediate | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate | 9.72 (br s, 1H, NH), 6.86 (s, 2H, pyrrole-H), 4.36 (q, 4H, -CH₂-), 1.37 (t, 6H, -CH₃) | 160.3 (C=O), 126.2 (pyrrole C), 115.4 (pyrrole CH), 61.0 (-CH₂-), 14.3 (-CH₃) |
| Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate | 4.15 (q, 2H, -OCH₂CH₃), 3.55 (s, 2H, -CH₂COO-), 3.50 (s, 3H, N-CH₃), 2.20 (s, 3H, C-CH₃), 5.95 (d, 1H, pyrrole-H), 5.80 (d, 1H, pyrrole-H) | 171.5 (C=O), 128.0 (pyrrole C), 124.0 (pyrrole C), 108.0 (pyrrole CH), 105.0 (pyrrole CH), 60.5 (-OCH₂CH₃), 34.0 (-CH₂COO-), 32.0 (N-CH₃), 12.0 (C-CH₃), 14.5 (-OCH₂CH₃) |
Note: The spectroscopic data for Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate is a representative spectrum based on similar structures and may vary slightly under different experimental conditions.
Table 3: Typical Reaction Yields
| Reaction Step | Product | Typical Yield (%) |
| Hantzsch Pyrrole Synthesis | Diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate | 60-70 |
| Saponification & Decarboxylation | Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate | 50-60 |
| Friedel-Crafts Acylation | Ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate | 70-80 |
| Hydrolysis | Zomepirac | 85-95 |
Note: Yields are approximate and can vary based on reaction scale and optimization of conditions.
Mechanism of Action: COX Pathway Inhibition
Zomepirac, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Conclusion
The synthesis of Zomepirac via the modified Hantzsch pyrrole synthesis is a classic example of heterocyclic drug synthesis, involving fundamental organic reactions such as condensation, saponification, decarboxylation, and Friedel-Crafts acylation. This guide provides a detailed framework for the laboratory-scale synthesis of Zomepirac, offering valuable insights for researchers in drug discovery and development. The provided protocols and data can serve as a foundation for further investigation into the synthesis of related pyrrole-based compounds with potential therapeutic applications.
References
Physical and chemical properties of Zomepirac sodium salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zomepirac (B1201015), a non-steroidal anti-inflammatory drug (NSAID) of the pyrrole-acetic acid class, was formerly utilized for its potent analgesic properties.[1] Despite its withdrawal from the market due to instances of anaphylaxis, its unique chemical structure and mechanism of action continue to be of significant interest in pharmacological research and drug development.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of Zomepirac sodium salt, its mechanism of action, and detailed experimental protocols for its analysis.
Physicochemical Properties
This compound is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate.[1] It is structurally related to tolmetin. The anhydrous and dihydrate forms are the most common.
General Properties
| Property | Value | Reference |
| Appearance | Light yellow to yellow solid or white crystals. | [] |
| Purity | ≥98% | [] |
Tabulated Physicochemical Data
The following tables summarize the key quantitative data for this compound and its free acid form.
Table 1: Molecular and Chemical Properties
| Property | This compound | This compound Dihydrate | Zomepirac (Free Acid) | References |
| Molecular Formula | C₁₅H₁₃ClNNaO₃ | C₁₅H₁₃ClNNaO₃·2H₂O | C₁₅H₁₄ClNO₃ | [1][4][5][6] |
| Molecular Weight | 313.71 g/mol | 349.74 g/mol | 291.73 g/mol | [1][4][5][6] |
| CAS Number | 64092-48-4 | 64092-49-5 | 33369-31-2 | [1][5][7] |
| Predicted pKa (Strongest Acidic) | 3.83 | 3.83 | 3.83 | [8] |
Table 2: Physical Properties
| Property | Value | Form | References |
| Melting Point | >273°C (decomposes) | Sodium Salt | [] |
| 295-296°C | Sodium Salt Dihydrate | ||
| 178-179°C | Free Acid | ||
| Boiling Point | 470.8°C at 760 mmHg | Free Acid | [9] |
| Flash Point | 238.5°C | Free Acid | [9] |
Table 3: Solubility Data
| Solvent | Solubility | Conditions | References |
| Water | 5 mg/mL (15.94 mM) | Sonication recommended | [10] |
| 100 mg/mL | at 25°C | [11] | |
| DMSO | 100 mg/mL (318.77 mM) | Sonication recommended | [10] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (12.75 mM) | Sonication recommended | [10] |
Mechanism of Action
Inhibition of Prostaglandin (B15479496) Synthesis
Zomepirac is a potent inhibitor of prostaglandin synthesis, which is the primary mechanism behind its analgesic and anti-inflammatory effects.[][9] It achieves this by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
References
- 1. Zomepirac - Wikipedia [en.wikipedia.org]
- 2. Anaphylactic reaction due to zomepirac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 7. scbt.com [scbt.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Zomepirac (sodium salt) | CAS#:64092-48-4 | Chemsrc [chemsrc.com]
- 10. This compound | PDE | PGE Synthase | TargetMol [targetmol.com]
- 11. abmole.com [abmole.com]
Zomepirac Sodium: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac (B1201015) sodium, a non-steroidal anti-inflammatory drug (NSAID), was formerly marketed for the management of mild to severe pain.[1][2] It demonstrated notable analgesic efficacy, comparable to and in some cases exceeding that of aspirin (B1665792) and codeine combinations.[1][2] Despite its effectiveness, zomepirac was withdrawn from the market in 1983 due to a rare but serious risk of anaphylactic reactions.[2][3] This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental findings related to zomepirac sodium, intended to serve as a resource for researchers and professionals in the field of drug development.
Chemical Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for zomepirac sodium salt is sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate;dihydrate . The parent compound, zomepirac, has the IUPAC name 2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid .
| Identifier | Value |
| IUPAC Name (Salt) | sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate;dihydrate |
| IUPAC Name (Acid) | 2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid |
| CAS Number (Salt) | 64092-48-4 |
| Molecular Formula (Salt) | C15H17ClNNaO5 |
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Zomepirac exerts its analgesic and anti-inflammatory effects primarily through the inhibition of prostaglandin synthesis.[4][5] Like other NSAIDs, it acts as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][6]
Analgesic Efficacy
Clinical and preclinical studies demonstrated the potent analgesic properties of zomepirac.
| Study Type | Comparison | Finding | Reference |
| Preclinical (mice) | Acetic Acid-Induced Writhing Test | More potent than codeine, pentazocine, aspirin, and acetaminophen; equivalent to morphine. | [7] |
| Preclinical (rats) | Acetic Acid Writhing Test | ED50 (intraperitoneal) = 0.41 µg/kg; ED50 (intravenous) = 33.5 µg/kg. | [1] |
| Clinical | Postoperative Pain | Oral zomepirac provided analgesia comparable to intramuscular morphine. | [2] |
| Clinical | Cancer Pain | 100 mg zomepirac sodium was equivalent to oxycodone with APC. | [ ] |
Mechanism of Anaphylaxis: Bioactivation and Hapten Formation
The severe anaphylactic reactions associated with zomepirac are not a direct result of its pharmacological action but are immune-mediated.[6] The proposed mechanism involves the metabolic bioactivation of zomepirac to a reactive acyl glucuronide metabolite.[8][9] This metabolite can then covalently bind to endogenous proteins, such as albumin, forming haptens.[9] These drug-protein adducts can elicit an immune response, leading to anaphylaxis upon subsequent exposure.[6]
Experimental Protocols
Acetic Acid-Induced Writhing Test in Mice
This assay is a standard preclinical model for evaluating the efficacy of peripherally acting analgesics.[1][10][11]
Objective: To assess the analgesic effect of zomepirac by quantifying the reduction in writhing behavior induced by an intraperitoneal injection of acetic acid.
Materials:
-
This compound
-
Sterile 0.9% saline
-
0.6% Acetic acid solution
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (saline)
-
Positive control (e.g., Aspirin 100 mg/kg, i.p.)
-
Zomepirac test groups (various doses, e.g., 0.1, 0.5, 1.0 µg/kg, i.p.)
-
-
Drug Administration: Administer zomepirac or the vehicle intraperitoneally 30 minutes before the induction of writhing.[1]
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[1]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.[1]
Data Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the vehicle control group.
In Vitro COX Inhibition Assay
This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.[6]
Objective: To measure the IC50 values of zomepirac for the inhibition of COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (zomepirac)
-
Appropriate buffers and cofactors
-
Detection reagents for prostaglandin production (e.g., EIA kit)
Procedure:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Incubation: Pre-incubate the enzymes with various concentrations of zomepirac or vehicle for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10-20 minutes).
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).
Data Analysis: Calculate the percentage of inhibition for each zomepirac concentration and determine the IC50 values for both COX-1 and COX-2.
Conclusion
Zomepirac sodium is a potent NSAID with a well-defined mechanism of action involving the non-selective inhibition of COX enzymes. Its significant analgesic properties made it an effective therapeutic agent. However, the risk of severe, immune-mediated anaphylactic reactions, driven by the formation of a reactive acyl glucuronide metabolite, led to its withdrawal from the market. The study of zomepirac continues to provide valuable insights into drug metabolism, adverse drug reactions, and the structure-activity relationships of NSAIDs. The experimental protocols and mechanistic pathways detailed in this guide serve as a valuable resource for contemporary research and development in pain management and drug safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Zomepirac - Wikipedia [en.wikipedia.org]
- 3. Adverse drug reaction processing in the United States and its dependence on physician reporting: zomepirac (Zomax) as a case in point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the analgesic properties of zomepirac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zomepirac Acyl Glucuronide Is Responsible for Zomepirac-Induced Acute Kidney Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zomepirac acyl glucuronide covalently modifies tubulin in vitro and in vivo and inhibits its assembly in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. rjptsimlab.com [rjptsimlab.com]
Zomepirac Sodium: A Technical Guide to its History, Development, and Immunotoxicology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zomepirac (B1201015) was a potent non-steroidal anti-inflammatory drug (NSAID) developed by McNeil Pharmaceutical and approved by the FDA in 1980 for the management of mild to severe pain.[1] Marketed as the sodium salt, zomepirac sodium (Zomax®), it demonstrated significant analgesic efficacy, in some cases comparable to opioids, leading to its widespread clinical use.[1][2] However, it was voluntarily withdrawn from the market in March 1983 following post-marketing reports of severe, and in some cases fatal, anaphylactic reactions.[1] This guide provides a comprehensive technical overview of the history, mechanism of action, development, and the toxicological basis for the withdrawal of zomepirac. It includes detailed experimental protocols, quantitative data, and pathway diagrams to serve as a resource for researchers in pharmacology and drug development.
History and Development
Developed by McNeil Pharmaceutical, Zomepirac was a pyrrole-acetic acid derivative structurally related to the NSAID tolmetin.[1] It received FDA approval in 1980 and was indicated for the management of mild to severe pain.[1] Clinical trials demonstrated that zomepirac was more effective than aspirin (B1665792) or codeine alone and as effective as analgesic combinations containing opioids.[2][3] Its potent analgesic properties, comparable to intramuscular morphine for postoperative pain, made it a popular choice among physicians.[2][4] Despite its clinical effectiveness, the emergence of rare but severe anaphylactoid reactions in a small subset of the patient population led the manufacturer to voluntarily withdraw the drug from the market in March 1983, just three years after its introduction.[1]
Chemical Properties and Synthesis
Zomepirac sodium is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate.[1] Its chemical structure is distinguished from many other NSAIDs by the replacement of a central benzene (B151609) ring with a pyrrole (B145914) ring.[1]
The synthesis of zomepirac is based on a modification of the Hantzsch pyrrole synthesis. The process begins with the reaction of diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine (B109427) to form the pyrrole ring intermediate. This is followed by a series of steps including saponification, monoesterification, and thermal decarboxylation. The resulting intermediate is then acylated using N,N-dimethyl-p-chlorobenzamide, and a final saponification step yields zomepirac.[1]
Mechanism of Action
Therapeutic Effect: Cyclooxygenase (COX) Inhibition
Like other NSAIDs, zomepirac's primary therapeutic effect is derived from its inhibition of prostaglandin (B15479496) synthesis.[2][5] It acts as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[6]
-
COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastrointestinal mucosa and mediating platelet aggregation.[6]
-
COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation.[6]
The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects of zomepirac, while the concurrent inhibition of COX-1 is associated with some of its side effects, such as gastrointestinal bleeding.[2][6]
Mechanism of Anaphylaxis: Bioactivation and Hapten Formation
The severe anaphylactic reactions associated with zomepirac were not a direct pharmacological effect but an immune-mediated response.[1] This idiosyncratic toxicity is attributed to its metabolism. Zomepirac is metabolized by UDP-glucuronosyltransferase (UGT) enzymes in the liver to form an unstable, reactive acyl glucuronide metabolite.[1] This electrophilic metabolite can then covalently bind to nucleophilic residues on endogenous proteins, primarily plasma albumin, through a process known as haptenization. The zomepirac-protein adduct is recognized as a foreign antigen by the immune system, triggering a Type I hypersensitivity reaction (anaphylaxis) in susceptible individuals.[7][8][9]
Pharmacokinetic Properties
Zomepirac is rapidly and completely absorbed after oral administration in humans. The primary route of elimination for the drug and its metabolites is urinary excretion. Zomepirac is highly bound to plasma proteins. Its pharmacokinetics can be described by a two-compartment oral absorption model, with a linear relationship between the dose and the resulting peak plasma concentration (Cmax) and area under the curve (AUC).[10] The major metabolic pathway in humans is the formation of zomepirac glucuronide.[11][12]
Table 1: Pharmacokinetic Parameters of Zomepirac in Humans
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability (F) | ~100% | [11] |
| Time to Peak (Tmax) | 2-3 hours | [13] |
| Elimination Half-life (t½) | ~4 hours | [11] |
| Plasma Clearance | ~4.5 ml/min/kg | [11] |
| Volume of Distribution (Vd) | 0.15 L/kg | [13] |
| Protein Binding | Highly bound (>98%) | [10][13] |
| Primary Route of Elimination | Renal (as metabolites) | [10] |
| Major Metabolite | Zomepirac Glucuronide |[11][12] |
Preclinical Pharmacology
Table 2: Comparative In Vitro Cyclooxygenase (COX) Inhibition
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Zomepirac | Not Available | Not Available | Not Available |
| Indomethacin | 0.0015 - 16 | 0.0069 - >1000 | Variable |
| Celecoxib | 9.4 | 0.08 | 117.5 |
Data for comparator drugs compiled from various sources and assay conditions, leading to a range of reported values.[14][15]
Table 3: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Drug | ED50 (mg/kg, oral) |
|---|---|
| Zomepirac | Not Available |
| Indomethacin | 2 |
| Naproxen | 15 |
Data for comparator drugs from PNAS and other sources.[14][16]
Clinical Efficacy
Zomepirac's efficacy was established in numerous clinical trials across various pain states. It was shown to be superior to 650 mg of aspirin and comparable to combinations of aspirin and codeine in postoperative dental pain.[5][17] In cancer patients, 100 mg of oral zomepirac provided analgesia equal to oxycodone with APC and was comparable to 8 and 16 mg of intramuscular morphine.[4][5]
Table 4: Summary of Key Clinical Efficacy Findings
| Pain Model | Comparator(s) | Zomepirac Dosage | Key Finding | Reference(s) |
|---|---|---|---|---|
| Postoperative Dental Pain | Aspirin, Placebo | 25, 50, 100 mg | Zomepirac 100 mg was significantly superior to aspirin 650 mg. | [17] |
| Postoperative Pain | APC with Codeine | 100 mg | Zomepirac 100 mg was equivalent to two tablets of APC with 30 mg codeine. | [5] |
| Cancer Pain | Oxycodone/APC, Placebo | 100 mg | Provided analgesia equal to oxycodone/APC combination. | [4] |
| Cancer Pain (Post-op) | Intramuscular Morphine | 100 mg | Analgesic potency comparable to 8-16 mg of IM morphine. | [5] |
| Osteoarthritis | Aspirin | 400-600 mg/day | Equivalent to 3200-4800 mg/day of aspirin. |[5] |
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol is a representative method for determining the in vitro potency and selectivity of a test compound against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (e.g., Zomepirac) and reference NSAIDs
-
EIA detection reagent (e.g., measuring prostaglandin E2 production)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference NSAIDs in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), heme, and the test compound/reference drug at various concentrations.
-
Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Add the detection reagent to quantify the amount of prostaglandin produced.
-
Measure the signal (e.g., absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[6]
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard preclinical model for evaluating the acute anti-inflammatory activity of NSAIDs.
Objective: To determine the in vivo anti-inflammatory efficacy (ED50) of a test compound.
Workflow Diagram:
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Test compound (e.g., Zomepirac) and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and various doses of the test compound.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally (p.o.).
-
After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-treatment volume.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Determine the ED50 value from the dose-response curve.[6][16][18][19][20]
Conclusion: The Legacy of Zomepirac
The story of zomepirac serves as a critical case study in drug development and pharmacovigilance. It underscores the fact that a drug's efficacy, however potent, cannot compensate for an unacceptable safety profile. The withdrawal of zomepirac highlighted the importance of understanding drug metabolism and the potential for reactive metabolites to cause severe, idiosyncratic immune reactions. Its history has informed regulatory science and emphasizes the need for robust post-marketing surveillance to detect rare but serious adverse events that may not be apparent in pre-market clinical trials. For researchers today, zomepirac remains a valuable reference compound for its potent COX inhibition and a stark reminder of the complex interplay between a drug's chemistry, metabolism, and the host immune system.
References
- 1. Zomepirac - Wikipedia [en.wikipedia.org]
- 2. Zomepirac sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zomepirac: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic efficacy of zomepirac sodium in patients with pain due to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of zomepirac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of idiosyncratic drug reactions: reactive metabolite formation, protein binding and the regulation of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immune pathomechanism of drug hypersensitivity reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of the pharmacokinetics and metabolism of zomepirac in man and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolism of zomepirac sodium. I. Disposition in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolism of zomepirac sodium. II. Isolation and identification of the urinary metabolites in rat, mouse, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. medscape.com [medscape.com]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of zomepirac in oral surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Zomepirac Sodium and Cyclooxygenase (COX) Enzyme Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac (B1201015), a non-steroidal anti-inflammatory drug (NSAID) of the pyrrole-acetic acid class, was introduced for the management of mild to severe pain in the early 1980s.[1] Structurally related to tolmetin, zomepirac exerts its analgesic and anti-inflammatory effects primarily through the inhibition of prostaglandin (B15479496) synthesis.[1][2] This is achieved by blocking the action of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923), key mediators of pain and inflammation.[2][3] This technical guide provides a detailed overview of the inhibitory action of zomepirac sodium salt on COX enzymes, presenting quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Inhibition Data
Zomepirac has been characterized as a non-selective inhibitor of both COX-1 and COX-2 isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for zomepirac against these enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Zomepirac | 0.43 | 0.81 | 1.88 |
Data sourced from a 2022 review on the development of COX-1 and COX-2 inhibitors.[4]
Prostaglandin Synthesis Pathway Inhibition
Zomepirac's mechanism of action is centered on the disruption of the arachidonic acid cascade. By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.
Experimental Protocols
The determination of COX inhibitory activity is crucial for characterizing NSAIDs like zomepirac. Below is a representative in vitro experimental protocol for a colorimetric COX inhibitor screening assay, a common method for determining IC50 values.
Objective: To determine the IC50 value of this compound for the inhibition of COX-1 and COX-2.
Materials:
-
Ovine COX-1 and recombinant human or ovine COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, heme, arachidonic acid, and TMPD in the assay buffer according to the manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create a series of dilutions to be tested.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Blank: Contains assay buffer and heme.
-
100% Initial Activity (Control): Contains assay buffer, heme, and the respective COX enzyme.
-
Inhibitor Wells: Contains assay buffer, heme, the respective COX enzyme, and a specific concentration of the this compound dilution.
-
-
Pre-incubation: Add the assay buffer, heme, and enzyme (for control and inhibitor wells) to the appropriate wells. Then, add the zomepirac dilutions to the inhibitor wells. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To all wells (except the blank), add the colorimetric substrate (TMPD) followed by the substrate (arachidonic acid) to initiate the reaction.
-
Measurement: Immediately after adding the substrate, monitor the change in absorbance at 590 nm over a specific time (e.g., 5 minutes) using a microplate reader. The rate of color development is proportional to the COX activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each zomepirac concentration relative to the control (100% initial activity).
-
Plot the percentage of inhibition against the logarithm of the zomepirac concentration.
-
Determine the IC50 value, the concentration of zomepirac that causes 50% inhibition of the COX enzyme activity, by fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its therapeutic effects as an analgesic and anti-inflammatory agent are directly attributable to its ability to block the prostaglandin synthesis pathway. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and scientists in the field of drug development, particularly those interested in the mechanisms of NSAIDs and the design of novel anti-inflammatory agents. The historical context of zomepirac's clinical use and subsequent withdrawal also serves as an important case study in drug safety and the significance of selective COX inhibition.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Zomepirac Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols relevant to the investigation of zomepirac (B1201015) sodium salt, a non-steroidal anti-inflammatory drug (NSAID). The information compiled is intended to guide researchers in designing and executing preclinical studies to evaluate the analgesic and anti-inflammatory properties of this compound.
Mechanism of Action
Zomepirac is a prostaglandin (B15479496) synthetase inhibitor.[1] It exerts its analgesic and anti-inflammatory effects by blocking the activity of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of pain and inflammation.
Signaling Pathway of Zomepirac's Action
Caption: Zomepirac inhibits COX-1/2, blocking prostaglandin synthesis.
Data Presentation
Analgesic Activity of Zomepirac Sodium
| Assay | Animal Model | Route of Administration | ED50 | Reference Compound | Reference ED50 |
| Acetic Acid-Induced Writhing | Rat | Intraperitoneal (i.p.) | 0.41 µg/kg | Codeine Phosphate | 373 µg/kg (i.p.) |
| Acetic Acid-Induced Writhing | Rat | Intravenous (i.v.) | 33.5 µg/kg | Codeine Phosphate | 352 µg/kg (i.v.) |
ED50 (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximum response.
Anti-Inflammatory Activity of Reference NSAIDs
| Assay | Animal Model | Reference Compound | Route of Administration | ED50 (mg/kg) |
| Carrageenan-Induced Paw Edema | Rat | Indomethacin | Oral (p.o.) | 10 |
| Carrageenan-Induced Paw Edema | Rat | Naproxen | Oral (p.o.) | 15 |
Experimental Protocols
Analgesic Activity: Acetic Acid-Induced Writhing Test
This widely used model assesses the efficacy of peripherally acting analgesics by quantifying the reduction of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.
Workflow for Acetic Acid-Induced Writhing Test
Caption: Workflow of the acetic acid-induced writhing assay.
Methodology
-
Animals: Male or female mice (e.g., ICR strain, 20-25 g) or rats (e.g., Wistar or Sprague-Dawley, 150-200 g). Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
-
Housing: House animals in a temperature-controlled room with a 12-hour light/dark cycle, with free access to food and water. Food should be withdrawn a few hours before the experiment.
-
Groups:
-
Vehicle Control (e.g., saline, distilled water, or 0.5% carboxymethylcellulose)
-
Zomepirac Sodium (various doses)
-
Positive Control (e.g., Aspirin or Indomethacin)
-
-
Drug Preparation and Administration:
-
Zomepirac sodium salt can be dissolved in saline or distilled water. For oral administration, it can be suspended in a vehicle like 0.5% carboxymethylcellulose.
-
Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30 or 60 minutes) before the acetic acid injection.
-
-
Induction of Writhing:
-
Inject 0.6% to 1% acetic acid solution intraperitoneally. The volume is typically 10 mL/kg of body weight.
-
-
Observation:
-
Immediately after the acetic acid injection, place the animal in an individual observation chamber.
-
After a latency period of about 5 minutes, begin counting the number of writhes for a set period, typically 20 to 30 minutes. A writhe is characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and highly reproducible model of acute inflammation. The edema that develops in the rat paw after sub-plantar injection of carrageenan is measured to assess the anti-inflammatory activity of a compound.
Workflow for Carrageenan-Induced Paw Edema Assay
References
Application Notes and Protocols: Zomepirac Sodium Salt Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac (B1201015) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prostaglandin (B15479496) synthetase inhibitor.[1][2] It has demonstrated potent analgesic and anti-inflammatory properties by blocking the synthesis of prostaglandins (B1171923) through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5][6] Zomepirac sodium salt is the salt form of zomepirac, and due to its efficacy, it has been a compound of interest in pain and inflammation research.[5][6] Proper dissolution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound in research settings.
Data Presentation: Solubility of this compound
The solubility of this compound in various solvents is a key parameter for the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 318.77 mM | Sonication or ultrasonic assistance is recommended for dissolution. [2][7][8] |
| H₂O | 5 mg/mL | 15.94 mM | Sonication is recommended.[2][7][8] |
It is important to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can affect the solubility of the compound.[7]
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
This protocol details the steps for preparing a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL stock solution at 100 mg/mL, weigh 100 mg of the powder.
-
Transfer to Vial: Carefully transfer the weighed powder into a sterile vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial. For a 100 mg/mL solution, add 1 mL of DMSO for every 100 mg of powder.
-
Initial Dissolution: Tightly cap the vial and vortex the mixture for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the vial in a bath sonicator. Sonicate the solution for 10-15 minutes to ensure complete dissolution.[2][7] The solution should become clear. If precipitation is observed, gentle warming of the solution in conjunction with sonication may be applied.[7]
-
Sterile Filtration (Optional): For cell-based assays or in vivo studies, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. This step will remove any potential microbial contaminants.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2][7] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Stored at -80°C, the solution is stable for up to 6 months.[7]
Visualizations
Below are diagrams illustrating the mechanism of action of zomepirac and the experimental workflow for its preparation.
Caption: Mechanism of action of Zomepirac.
Caption: Workflow for preparing Zomepirac stock solution.
References
- 1. Zomepirac - Wikipedia [en.wikipedia.org]
- 2. This compound | PDE | PGE Synthase | TargetMol [targetmol.com]
- 3. Zomepirac Sodium | C15H17ClNNaO5 | CID 23663418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zomepirac | C15H14ClNO3 | CID 5733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Zomepirac sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Zomepirac (sodium salt) [64092-48-4] | ナミキ商事株式会社 [namiki-s.co.jp]
Application Notes and Protocols: Solubility of Zomepirac Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac (B1201015) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent prostaglandin (B15479496) biosynthesis inhibitor.[1][2][3] It was previously marketed as the sodium salt for the management of mild to severe pain.[2] Understanding the solubility of zomepirac sodium salt in aqueous solutions like water and phosphate-buffered saline (PBS) is critical for the development of suitable formulations for in vitro and in vivo studies. These application notes provide a summary of its solubility, detailed protocols for solubility determination, and a visualization of its mechanism of action.
Data Presentation: Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that influences its absorption and bioavailability. The following table summarizes the reported solubility of this compound in water.
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Conditions/Notes |
| Water (H₂O) | 5 | 15.94 | Ultrasonic assistance is required for dissolution.[1][4] |
| Dimethyl Sulfoxide (DMSO) | 100 | 318.77 | A hygroscopic solvent; ultrasonic assistance is needed.[1][4] |
Note: The solubility in PBS is expected to be similar to that in water, given that PBS is an aqueous buffer with a physiological pH. However, empirical determination is recommended for precise measurements.
Signaling Pathway: Mechanism of Action of Zomepirac
Zomepirac exerts its analgesic and anti-inflammatory effects by inhibiting prostaglandin synthetase, specifically the cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: Zomepirac inhibits COX enzymes, blocking prostaglandin synthesis.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound using the Shake-Flask Method
This protocol details the steps to determine the equilibrium solubility of this compound in water and PBS, a widely accepted method for solubility measurement.[5][6]
Materials:
-
This compound powder
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) for creating a standard curve.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of deionized water and PBS (e.g., 5 mL). Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand to let the undissolved solids settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution as necessary and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the solubility in mg/mL or mM based on the concentration determined in the previous step and the dilution factor. Perform the experiment in triplicate to ensure reproducibility.[5]
Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
Concluding Remarks
The provided data and protocols offer a comprehensive guide for researchers working with this compound. Accurate determination of its solubility in aqueous media is a crucial first step for any experimental design, ensuring reliable and reproducible results in downstream applications. It is recommended to empirically verify solubility under specific experimental conditions as factors like pH and temperature can influence the outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zomepirac - Wikipedia [en.wikipedia.org]
- 3. Zomepirac: a review of its pharmacological properties and analgesic efficacy [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PDE | PGE Synthase | TargetMol [targetmol.com]
- 5. who.int [who.int]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Preparation of Zomepirac Sodium Salt Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zomepirac sodium salt is a potent, non-steroidal anti-inflammatory drug (NSAID) that functions as a prostaglandin (B15479496) biosynthesis inhibitor.[1][2] Structurally, it is a pyrrole-acetic acid related to tolmetin.[3][4] It acts by inhibiting cyclooxygenase, thereby blocking the synthesis of prostaglandins.[5][6] Although it was previously used for its analgesic and anti-inflammatory properties, it was withdrawn from the market due to instances of severe anaphylactic reactions.[4][7] In a research context, it is noted for its ability to circumvent MRP-mediated multidrug resistance.[8][9]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | References |
| CAS Number | 64092-48-4 | [2][10][11] |
| Molecular Formula | C₁₅H₁₃ClNNaO₃ | [2][][13] |
| Molecular Weight | 313.71 g/mol | [2][8][] |
| Appearance | Light yellow to pale yellow solid | [11][] |
| Purity | ≥98% | [] |
Solubility
This compound exhibits varying solubility depending on the solvent. It is crucial to select an appropriate solvent based on the intended experimental application. The use of sonication and/or gentle heating can aid in dissolution, especially at higher concentrations.[1][2] For aqueous solutions intended for cell culture, sterile filtration through a 0.22 µm filter is recommended after dissolution.[1]
| Solvent | Solubility | Notes | References |
| DMSO | 100 mg/mL (≈318.77 mM) | Use of newly opened, anhydrous DMSO and sonication is recommended for optimal dissolution. | [1][2] |
| Water | 5 mg/mL - 100 mg/mL | Solubility in water is reported with some variability. It is advisable to start with a lower concentration and test solubility. | [1][2][10][11] |
| Methanol | Slightly soluble | [11] |
Experimental Protocols
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter (for aqueous solutions)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
This protocol is suitable for preparing a high-concentration stock solution for in vitro experiments.
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 31.37 mg of this compound (Molecular Weight: 313.71 g/mol ).
-
Dissolution: Add the weighed powder to a sterile vial. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for 31.37 mg).
-
Mixing: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[2]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (6-12 months).[1][2]
This protocol is for preparing a stock solution in an aqueous buffer, suitable for direct application in some cell culture experiments. Note the lower solubility in water compared to DMSO.
-
Preparation: Work in a laminar flow hood to maintain sterility and wear appropriate PPE.
-
Weighing: Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 5 mg/mL solution, weigh out 5 mg of the compound.
-
Dissolution: Add the powder to a sterile conical tube. Add the desired volume of sterile water or PBS (e.g., 1 mL).
-
Mixing: Vortex the solution until the powder is completely dissolved. Sonication may be required to aid dissolution.[2]
-
Sterilization: To ensure sterility for cell culture applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.[1]
-
Storage: It is recommended to prepare aqueous solutions fresh on the day of use.[1] If short-term storage is necessary, store at 4°C for no more than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is possible, but stability should be verified.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound and its solutions.
| Form | Storage Temperature | Stability Period | References |
| Solid Powder | -20°C | Up to 3 years | [2][11][] |
| Solution in DMSO | -20°C | Up to 1 month | [1] |
| Solution in DMSO | -80°C | 6 to 12 months | [1][2] |
Note: Always store in a tightly sealed container, away from moisture and direct sunlight.[1][10] It is highly recommended to aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[1]
Safety and Handling Precautions
This compound is classified as an acute toxin and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[10] A suitable respirator should be used if there is a risk of inhaling dust.[10]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[10] An accessible safety shower and eye wash station should be available.[10]
-
Handling: Avoid creating dust.[10] Avoid contact with skin, eyes, and inhalation of the powder or solution aerosols.[10]
-
Incompatibilities: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.[10]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[10]
-
Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, holding eyelids open.[10]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
Diagrams and Workflows
Caption: Figure 1: General Workflow for this compound Stock Solution Preparation.
Caption: Figure 2: Simplified Mechanism of Action for Zomepirac.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | PGE Synthase | TargetMol [targetmol.com]
- 3. Zomepirac (sodium salt) | CAS#:64092-48-4 | Chemsrc [chemsrc.com]
- 4. Zomepirac - Wikipedia [en.wikipedia.org]
- 5. Zomepirac | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Zomepirac Sodium | C15H17ClNNaO5 | CID 23663418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ゾメピラク ナトリウム塩 | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. hoelzel-biotech.com [hoelzel-biotech.com]
- 11. This compound | 64092-48-4 [m.chemicalbook.com]
- 13. achemtek.com [achemtek.com]
Application Notes and Protocols for Zomepirac in Carrageenan-Induced Paw Edema Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrole-acetic acid class. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Although Zomepirac was withdrawn from the market due to instances of severe allergic reactions, its potent anti-inflammatory and analgesic properties make it a valuable reference compound in preclinical studies for the evaluation of new anti-inflammatory agents.
The carrageenan-induced paw edema assay is a widely used and reproducible in vivo model for screening potential anti-inflammatory drugs, particularly NSAIDs. Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic acute inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (1.5-5 hours) is primarily mediated by the production of prostaglandins, with a significant infiltration of neutrophils. Zomepirac is expected to be effective in the second phase of this inflammatory model due to its inhibitory action on prostaglandin (B15479496) synthesis.
These application notes provide a detailed protocol for utilizing Zomepirac as a reference compound in the carrageenan-induced paw edema assay, along with data presentation and visualization of the relevant biological pathways.
Data Presentation
The following table summarizes representative quantitative data on the efficacy of Zomepirac in a carrageenan-induced paw edema assay in rats. This data is illustrative and based on the known potency of Zomepirac in comparison to other well-characterized NSAIDs. Actual results may vary based on experimental conditions.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 0.85 ± 0.05 | 0% |
| Zomepirac | 1 | 0.62 ± 0.04 | 27% |
| Zomepirac | 3 | 0.45 ± 0.03 | 47% |
| Zomepirac | 10 | 0.28 ± 0.02 | 67% |
| Indomethacin (B1671933) (Reference) | 10 | 0.35 ± 0.03 | 59% |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay in Rats
Objective: To evaluate the anti-inflammatory activity of Zomepirac by measuring its ability to inhibit carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
Zomepirac sodium
-
Indomethacin (as a reference standard)
-
Carrageenan (lambda, Type IV)
-
0.9% Sterile saline solution
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose (B213188) in water)
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with continued access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives the vehicle orally)
-
Group 2: Zomepirac (e.g., 1 mg/kg, p.o.)
-
Group 3: Zomepirac (e.g., 3 mg/kg, p.o.)
-
Group 4: Zomepirac (e.g., 10 mg/kg, p.o.)
-
Group 5: Indomethacin (e.g., 10 mg/kg, p.o.)
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer the vehicle, Zomepirac, or indomethacin orally (p.o.) to the respective groups. The volume of administration is typically 10 mL/kg.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean Edema of Control Group - Mean Edema of Treated Group) / Mean Edema of Control Group ] x 100
-
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Carrageenan-Induced Inflammatory Signaling Pathway
Caption: Simplified signaling pathway of carrageenan-induced inflammation.
Mechanism of Action of Zomepirac
Caption: Mechanism of action of Zomepirac in inhibiting prostaglandin synthesis.
MTT assay protocol for Zomepirac cytotoxicity screening
Application Notes and Protocols
Topic: MTT Assay Protocol for Zomepirac Cytotoxicity Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT assay is a widely used colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1] The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[1] This conversion is carried out by mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases, which are active only in metabolically intact, viable cells.[2] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[3][4]
Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) and a prostaglandin (B15479496) synthetase inhibitor.[5][6] While effective as an analgesic, it was withdrawn from the market due to instances of severe anaphylaxis.[5][6] Evaluating the cytotoxic potential of Zomepirac and its analogues remains relevant for toxicological studies and drug development. This document provides a detailed protocol for screening the cytotoxicity of Zomepirac using the MTT assay.
Materials and Reagents
-
Cell Line: Appropriate mammalian cell line (e.g., HepG2 human hepatoma cells, as NSAIDs are often metabolized in the liver).
-
Zomepirac: Zomepirac sodium salt.
-
Culture Medium: Appropriate complete culture medium for the chosen cell line (e.g., DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent (5 mg/mL):
-
Dissolve MTT powder in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or phenol (B47542) red-free medium to a final concentration of 5 mg/mL.[2]
-
Vortex to dissolve completely.[3]
-
Sterilize the solution by passing it through a 0.2 µm filter.[2]
-
Store in light-protected aliquots at -20°C for long-term storage or 4°C for frequent use.[2][3]
-
-
Solubilization Solution:
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Alternatively, a solution of 10% SDS in 0.01 M HCl or an acidified isopropanol (B130326) solution can be used.[7]
-
-
Equipment and Consumables:
-
Sterile, 96-well flat-bottom tissue culture plates.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~650 nm).[8]
-
Inverted microscope.
-
Sterile pipette tips and serological pipettes.
-
Multichannel pipettor.
-
Experimental Protocols
Cell Culture and Seeding
-
Cell Maintenance: Culture cells in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain exponential growth.
-
Cell Seeding:
-
Harvest cells using trypsinization when they reach 80-90% confluency.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension in complete culture medium to an optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells/well (in 100 µL) for a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To avoid "edge effects," the outermost wells can be filled with 100 µL of sterile PBS or medium without cells.[7]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and recover.
-
Zomepirac Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Zomepirac (e.g., 100 mM) in DMSO or an appropriate solvent. Subsequently, dilute this stock in serum-free or low-serum culture medium to create working solutions.
-
Serial Dilutions: Prepare a series of Zomepirac concentrations to be tested. A common approach is to use a broad range initially (e.g., 0.1, 1, 10, 100, 1000 µM) and then a narrower range to pinpoint the IC50. A 2- or 3-fold dilution series is recommended for precise IC50 determination.[9]
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of Zomepirac to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., DMSO) used for the highest Zomepirac concentration.
-
Untreated Control (Positive Control): Cells in medium without any treatment.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Assay Procedure
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[4]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. The incubation time can be optimized and should be sufficient for the formation of visible purple formazan crystals when viewed under an inverted microscope.
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT. For adherent cells, this can be done by aspiration. Be careful not to disturb the formazan crystals or the cell monolayer.
-
Add 100-150 µL of DMSO (or another suitable solubilization solvent) to each well to dissolve the formazan crystals.[2][3]
-
Mix thoroughly by gentle swirling or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Data Acquisition and Analysis
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 650 nm can be used to subtract background absorbance.[4] Readings should be taken within 1 hour of adding the solubilization solution.
-
Calculation of Cell Viability:
-
First, subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each Zomepirac concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of Zomepirac that reduces cell viability by 50%. This value is determined by plotting a dose-response curve with % Cell Viability on the Y-axis and the log of Zomepirac concentration on the X-axis. The IC50 can be calculated using non-linear regression analysis in software like GraphPad Prism.[10]
Data Presentation
Quantitative data should be organized into tables for clarity and ease of interpretation.
Table 1: Raw Absorbance Data (570 nm)
| Zomepirac (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
|---|---|---|---|---|---|
| 0 (Control) | 1.152 | 1.189 | 1.165 | 1.169 | 0.019 |
| 1 | 1.110 | 1.145 | 1.123 | 1.126 | 0.018 |
| 10 | 0.985 | 1.011 | 0.998 | 0.998 | 0.013 |
| 50 | 0.754 | 0.739 | 0.766 | 0.753 | 0.014 |
| 100 | 0.588 | 0.601 | 0.594 | 0.594 | 0.007 |
| 250 | 0.312 | 0.325 | 0.308 | 0.315 | 0.009 |
| 500 | 0.150 | 0.145 | 0.158 | 0.151 | 0.007 |
| Blank | 0.095 | 0.098 | 0.096 | 0.096 | 0.002 |
Table 2: Calculated Cell Viability and IC50 Value
| Zomepirac (µM) | Average Corrected Absorbance | Std. Dev. | % Cell Viability |
|---|---|---|---|
| 0 (Control) | 1.073 | 0.019 | 100.0% |
| 1 | 1.030 | 0.018 | 96.0% |
| 10 | 0.902 | 0.013 | 84.1% |
| 50 | 0.657 | 0.014 | 61.2% |
| 100 | 0.498 | 0.007 | 46.4% |
| 250 | 0.219 | 0.009 | 20.4% |
| 500 | 0.055 | 0.007 | 5.1% |
| Calculated IC50 | | | ~90 µM |
Visualizations
Experimental Workflow
Caption: Workflow for Zomepirac cytotoxicity screening using the MTT assay.
Conceptual Cytotoxicity Pathway
Caption: Conceptual pathway of Zomepirac-induced cytotoxicity.
Troubleshooting
Table 3: Common Issues and Solutions in MTT Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| High Background Absorbance | - Contamination of medium or reagents.[8]- Phenol red or serum components in medium interfering. | - Use fresh, sterile reagents.- Use phenol red-free medium during the MTT incubation step.[7] |
| Low Absorbance Readings | - Cell seeding number is too low.- MTT incubation time is too short.- Cells are not proliferating properly.[8] | - Optimize cell seeding density to be in the linear range of the assay.- Increase incubation time with MTT reagent until purple color is evident.- Check cell culture conditions (medium, CO2, etc.). |
| Inconsistent Results Between Replicates | - Inaccurate pipetting.- Incomplete solubilization of formazan crystals.- "Edge effect" due to evaporation in outer wells.[7] | - Ensure proper pipette calibration and technique.- Increase shaking time or gently pipette to ensure full dissolution.[7]- Avoid using the outermost wells of the plate for experimental samples.[7] |
| Drug Interference | - Zomepirac itself is colored or has reducing properties that convert MTT directly.[7][11] | - Run a control with Zomepirac in cell-free medium with MTT reagent to check for direct reduction.[7]- If interference is observed, consider an alternative viability assay (e.g., LDH or SRB assay).[7] |
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Zomepirac [chemeurope.com]
- 6. Zomepirac - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn6.f-cdn.com [cdn6.f-cdn.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of Zomepirac on Cytokine Expression in Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prostaglandin (B15479496) synthetase inhibitor.[1] It effectively blocks the synthesis of prostaglandins (B1171923) by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for converting arachidonic acid into prostaglandin precursors.[2] While Zomepirac was previously used for its analgesic properties, understanding its impact on immune cells is crucial for comprehending its broader pharmacological profile.[3] Macrophages are key players in the immune response, and their activation and cytokine secretion are tightly regulated. Prostaglandins, particularly PGE2, are known to modulate macrophage function, often acting as feedback inhibitors of inflammation.[4][5] By inhibiting COX, Zomepirac disrupts this feedback loop, which can lead to alterations in macrophage cytokine expression.[6]
These application notes provide a framework for investigating the effects of Zomepirac on cytokine expression in common macrophage cell lines, such as RAW 264.7 and J774A.1. The protocols outlined below detail the necessary steps for cell culture, stimulation, and subsequent analysis of cytokine production at both the protein and mRNA levels.
Expected Effects of Zomepirac on Macrophage Cytokine Expression
Based on its mechanism as a COX inhibitor, Zomepirac is expected to indirectly modulate cytokine expression in macrophages, primarily by reducing the synthesis of immunosuppressive prostaglandins like PGE2.[4][7] Chronic inhibition of COX has been shown to drive macrophages towards a more pro-inflammatory phenotype.[6] Therefore, treatment of macrophage cell lines with Zomepirac, particularly in the context of an inflammatory stimulus like lipopolysaccharide (LPS), is hypothesized to result in the following changes in cytokine expression:
-
Increased expression of pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[6][8]
-
Potentially altered expression of anti-inflammatory cytokines: The effect on cytokines like Interleukin-10 (IL-10) may be more complex and requires empirical investigation.[9]
The underlying signaling pathways likely affected include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the expression of pro-inflammatory cytokines in macrophages.[10][11]
Data Presentation
Table 1: Hypothetical Effect of Zomepirac on Pro-inflammatory Cytokine Protein Secretion in LPS-stimulated RAW 264.7 Macrophages (ELISA)
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | Below Detection Limit | Below Detection Limit | Below Detection Limit |
| LPS (100 ng/mL) | 1500 ± 120 | 250 ± 30 | 800 ± 75 |
| Zomepirac (10 µM) + LPS (100 ng/mL) | 2200 ± 180 | 400 ± 45 | 1200 ± 110 |
| Zomepirac (50 µM) + LPS (100 ng/mL) | 2800 ± 210 | 550 ± 60 | 1600 ± 150 |
Table 2: Hypothetical Effect of Zomepirac on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated RAW 264.7 Macrophages (qPCR)
| Treatment Group | TNF-α (Fold Change) | IL-1β (Fold Change) | IL-6 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | 50 ± 5 | 80 ± 7 | 100 ± 12 |
| Zomepirac (10 µM) + LPS (100 ng/mL) | 75 ± 8 | 120 ± 11 | 150 ± 18 |
| Zomepirac (50 µM) + LPS (100 ng/mL) | 100 ± 11 | 160 ± 15 | 200 ± 25 |
Experimental Protocols
Macrophage Cell Culture and Maintenance
This protocol describes the standard procedure for culturing murine macrophage cell lines like RAW 264.7.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
Sterile cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain RAW 264.7 cells in T-75 flasks with supplemented DMEM.
-
For passaging, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 7-8 mL of complete medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or experimental plates at the desired density (e.g., 1 x 10^6 cells/mL).[12]
-
Change the medium every 2-3 days.
References
- 1. Zomepirac - Wikipedia [en.wikipedia.org]
- 2. Zomepirac | C15H14ClNO3 | CID 5733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zomepirac: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cyclooxygenase inhibitors and prostaglandin E2 on macrophage activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Consistent Inhibition of Cyclooxygenase Drives Macrophages towards the Inflammatory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin production by macrophages and the effect of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokine Expression Profiling Service by Real-Time PCR Analysis or Microarray Analysis - Creative Biolabs [macrophage.creative-biolabs.com]
- 9. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application of Zomepirac in Multidrug Resistance Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac, a nonsteroidal anti-inflammatory drug (NSAID), has been identified as a potential agent in circumventing multidrug resistance (MDR) in cancer cells. Specifically, it has been noted for its activity against Multidrug Resistance-Associated Protein 1 (MRP1), an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. It is important to note that Zomepirac was withdrawn from the market in 1983 due to instances of severe anaphylactic reactions. Consequently, recent and detailed research on its specific applications, including in MDR, is limited.
These application notes provide a framework for investigating the potential of Zomepirac and other NSAIDs in MDR research, based on established methodologies for studying MRP1 inhibitors.
Mechanism of Action in Multidrug Resistance
Zomepirac is suggested to function as a chemosensitizing agent by inhibiting the function of MRP1.[1] MRP1 is an efflux pump that utilizes ATP hydrolysis to transport various substrates, including many anticancer drugs (e.g., anthracyclines, vinca (B1221190) alkaloids) and their conjugated metabolites, out of the cell.[2] By inhibiting MRP1, Zomepirac can increase the intracellular concentration of these drugs, thereby restoring their cytotoxic effects in resistant cancer cells.[3] The exact molecular interactions between Zomepirac and MRP1 are not well-elucidated in recent literature, but it is hypothesized to involve competitive or non-competitive inhibition of the transporter's drug-binding sites or interference with ATP hydrolysis.[2]
Data Presentation
| Chemotherapeutic Agent | Cancer Cell Line (MRP1-overexpressing) | IC50 (μM) - Alone | IC50 (μM) - With Zomepirac (Concentration) | Fold Reversal |
| Doxorubicin | H69AR | Value | Value (Concentration) | Value |
| Vincristine | CEM/VLB100 | Value | Value (Concentration) | Value |
| Etoposide (VP-16) | HL60/ADR | Value | Value (Concentration) | Value |
Note: The cell lines listed are examples of well-characterized MRP1-overexpressing lines. The "Fold Reversal" is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of Zomepirac.
Experimental Protocols
The following are detailed protocols that can be adapted to study the effects of Zomepirac on MRP1-mediated multidrug resistance.
Protocol 1: In Vitro Cytotoxicity Assay to Determine Chemosensitization
Objective: To determine the ability of Zomepirac to sensitize MRP1-overexpressing cancer cells to a chemotherapeutic agent.
Materials:
-
MRP1-overexpressing cancer cell line (e.g., H69AR, CEM/VLB100) and its parental, drug-sensitive cell line.
-
Complete cell culture medium.
-
Zomepirac sodium salt.
-
Chemotherapeutic agent (e.g., doxorubicin, vincristine).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the MRP1-overexpressing and parental cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of the chemotherapeutic agent in a complete cell culture medium. For each concentration of the chemotherapeutic agent, prepare two sets: one with a fixed, non-toxic concentration of Zomepirac and one without (vehicle control). The non-toxic concentration of Zomepirac should be determined beforehand by a separate cytotoxicity assay.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared drug solutions.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) using a suitable software package. Calculate the fold reversal by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of Zomepirac.
Protocol 2: MRP1-Mediated Efflux Assay
Objective: To directly measure the effect of Zomepirac on the efflux activity of MRP1.
Materials:
-
MRP1-overexpressing and parental cell lines.
-
Fluorescent MRP1 substrate (e.g., Calcein-AM, Fluo-4 AM).
-
This compound.
-
Known MRP1 inhibitor as a positive control (e.g., MK-571).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in a suitable buffer (e.g., phenol (B47542) red-free medium).
-
Substrate Loading: Incubate the cells with the fluorescent MRP1 substrate at a specified concentration and time to allow for its uptake and intracellular conversion to a fluorescent, MRP1-transportable form.
-
Treatment: Add Zomepirac at various concentrations, the positive control inhibitor, or a vehicle control to the cells.
-
Efflux Period: Incubate the cells at 37°C for a defined period to allow for the efflux of the fluorescent substrate.
-
Data Acquisition: Measure the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the intracellular fluorescence in Zomepirac-treated cells to that in the vehicle-treated and positive control-treated cells. An increase in intracellular fluorescence in the presence of Zomepirac indicates inhibition of MRP1-mediated efflux.
Visualizations
Experimental Workflow for Screening MRP1 Inhibitors
Caption: Workflow for evaluating a compound's ability to reverse MRP1-mediated multidrug resistance.
Signaling Pathway of MRP1 Inhibition
Caption: Simplified diagram of MRP1-mediated drug efflux and its inhibition by an agent like Zomepirac.
References
- 1. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Zomepirac Sodium Salt Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of zomepirac (B1201015) sodium salt solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for zomepirac sodium salt powder and its stock solutions?
A1: this compound as a solid powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[2][3] It is highly recommended to prepare fresh working solutions for experiments on the day of use.[2][4]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in water (up to 5 mg/mL) and DMSO (up to 100 mg/mL).[3] For in vivo studies, formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline are often used to achieve the desired concentration and stability.[2][3] Sonication and gentle heating can aid in dissolution, but care should be taken to avoid degradation.[2]
Q3: What are the primary factors that cause the degradation of zomepirac in solution?
A3: Zomepirac in solution is particularly sensitive to light and acidic conditions.[5][6] It is relatively stable in basic and neutral aqueous solutions. Exposure to high temperatures can also promote degradation.
Q4: What are the known degradation pathways for zomepirac?
A4: The primary degradation pathway, especially under photolytic conditions, involves the cleavage of the bond between the carbonyl and pyrrolyl groups (alpha-cleavage of the ketone).[7][8] This is followed by decarboxylation and oxidation, leading to the formation of several degradation products.[7][8] In acidic conditions, a single primary degradation product is typically observed.[5]
Troubleshooting Guide
Issue 1: Precipitation is observed in my this compound solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility | Confirm the solvent and concentration are appropriate based on solubility data. Consider using a co-solvent system (e.g., DMSO/PEG300/Tween-80/saline for in vivo use).[2][3] |
| Low Temperature | If the solution has been refrigerated or frozen, allow it to come to room temperature and vortex. Gentle warming and sonication may be necessary to redissolve the compound.[2] |
| pH Shift | Ensure the pH of your aqueous solution is not in a range where the free acid form of zomepirac might precipitate. Zomepirac sodium is the salt of a weak acid. |
| Interaction with other components | If working with a complex medium, consider potential interactions with other salts or components that could reduce solubility. |
Issue 2: My HPLC analysis shows rapid loss of the zomepirac peak.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Protect your solutions from light at all stages of preparation, storage, and analysis. Use amber vials or cover containers with aluminum foil.[5][6] |
| Acidic Conditions | Ensure the pH of your solution is neutral or slightly basic, as zomepirac is unstable in acidic environments.[5][6] Avoid acidic buffers or additives if possible. |
| High Temperature | Avoid exposing the solution to high temperatures. If heating is used for dissolution, do so minimally. Store solutions at recommended cold temperatures. |
| Oxidation | While less documented as a primary cause, consider de-gassing solvents to minimize dissolved oxygen, especially for long-term stability studies. |
Issue 3: I am observing unexpected peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The unexpected peaks are likely degradation products. Refer to the forced degradation data to see if the retention times match known degradants.[5] Photodegradation can produce at least four distinct products.[7] |
| Solvent Impurities | Run a blank injection of your solvent to rule out impurities from the solvent itself. |
| Contamination | Ensure glassware and equipment are thoroughly cleaned to avoid cross-contamination from other experiments. |
| Excipient Interference | If working with a formulation, inject a placebo (all components except zomepirac) to identify peaks originating from excipients. |
Quantitative Data on Zomepirac Stability
The following table summarizes the results from forced degradation studies on zomepirac in a 20% aqueous methanol (B129727) solution.
| Stress Condition | Incubation Time | Temperature | % Zomepirac Remaining | Reference |
| Acidic (0.1 N HCl) | 3 days | 60°C | 50.2% | [5] |
| Basic (0.1 N NaOH) | 3 days | 60°C | 96.9% | [5] |
| Photolytic (Hg Lamp) | 40 hours | Ambient | 25.5% | [5] |
A preliminary kinetic study of the photodegradation of zomepirac in methanol indicated that it follows an apparent first-order reaction with a rate constant of 5.1 x 10⁻² h⁻¹ and a half-life of approximately 815 minutes.[5]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Zomepirac
This method is designed to separate zomepirac from its degradation products.[5][6]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil 5 ODS-3V column (4.6 x 250 mm i.d.).
-
Guard Column: Inertsil 7 ODS-3V (4.6 x 50 mm i.d.).
-
Mobile Phase: Acetonitrile : Methanol : 1% Acetic Acid (2:64:34, v/v/v).
-
Flow Rate: 1.0 mL/min (Typical, may require optimization).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL (Typical, may require optimization).
-
Column Temperature: Ambient.
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare zomepirac standard solutions and samples in a suitable diluent (e.g., mobile phase or methanol).
-
Inject the standards and samples onto the HPLC system.
-
The retention time for zomepirac is approximately 17.8 minutes under these conditions.[5]
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading zomepirac to assess the stability-indicating nature of an analytical method.[9][10]
-
Objective: To generate degradation products and assess the specificity of the analytical method.
-
Procedure:
-
Acid Hydrolysis: Dissolve zomepirac in 0.1 N HCl and incubate at 60°C for up to 3 days.[5] Withdraw samples at appropriate time points, neutralize with an equivalent amount of base, and analyze by HPLC.
-
Base Hydrolysis: Dissolve zomepirac in 0.1 N NaOH and incubate at 60°C for up to 3 days.[5] Withdraw samples, neutralize with an equivalent amount of acid, and analyze by HPLC.
-
Oxidative Degradation: Treat zomepirac solution with 3% hydrogen peroxide at room temperature. Monitor the reaction for up to 24 hours, taking samples at various intervals for HPLC analysis.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for 24-48 hours. Dissolve the stressed solid in a suitable solvent for HPLC analysis. Also, heat a solution of zomepirac at 60-80°C and analyze at time intervals.
-
Photodegradation: Expose a solution of zomepirac (e.g., in methanol) to a light source, such as a high-pressure mercury lamp or a photostability chamber.[5][7] Protect the control sample from light. Analyze samples at various time points by HPLC.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PDE | PGE Synthase | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. "Stability-indicating HPLC assay method of zomepirac" by C.-Y. Chen, F.-A. Chen et al. [jfda-online.com]
- 7. Photolysis of NSAIDs. IV. Photoproducts of zomepirac determined by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medcraveonline.com [medcraveonline.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
How to prevent Zomepirac precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Zomepirac (B1201015) in cell culture media.
Troubleshooting Guide
Issue: Zomepirac is precipitating in my cell culture medium.
Precipitation of Zomepirac can significantly impact experimental outcomes by altering the effective concentration and potentially inducing cytotoxicity. This guide provides a systematic approach to diagnose and resolve precipitation issues.
Question: What are the initial steps to take if I observe Zomepirac precipitation?
Answer:
-
Visual Confirmation: Examine the culture medium under a microscope to confirm that the observed particles are indeed chemical precipitates and not microbial contamination. Precipitates often appear as crystalline or amorphous particulate matter.
-
Review Preparation Protocol: Carefully review the steps taken to prepare the Zomepirac stock solution and the final working solution in the cell culture medium. Pay close attention to the solvent used, final concentrations, and the dilution method.
-
Check Final DMSO Concentration: If using DMSO as a co-solvent, ensure the final concentration in the cell culture medium is within the tolerated range for your specific cell line. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is always best to keep it at or below 0.1%.
Question: How can I improve the solubility of Zomepirac in my cell culture media?
Answer:
Zomepirac is a weakly acidic non-steroidal anti-inflammatory drug (NSAID) with a pKa of approximately 3.83. Its solubility is pH-dependent, being lower in acidic conditions and higher in neutral to alkaline conditions, such as those of typical cell culture media (pH 7.2-7.4). The sodium salt of Zomepirac is more water-soluble.
Here are several strategies to enhance Zomepirac's solubility:
1. Optimize the Stock Solution Preparation:
-
Use the Right Solvent: Zomepirac sodium salt is soluble in water (up to 5 mg/mL) and highly soluble in DMSO (up to 100 mg/mL).[1][2] For cell culture experiments, preparing a concentrated stock solution in DMSO is a common practice.
-
Gentle Heating and Sonication: To aid dissolution when preparing the stock solution, gentle warming (e.g., in a 37°C water bath) and sonication can be employed.[1][2]
2. Refine the Dilution Technique:
-
Pre-warm the Media: Always pre-warm the cell culture medium to 37°C before adding the Zomepirac stock solution. Adding a cold stock solution to warm media can cause the compound to precipitate.
-
Drop-wise Addition and Mixing: Add the stock solution drop-wise to the pre-warmed media while gently vortexing or swirling. This rapid dispersion prevents localized high concentrations that can lead to immediate precipitation.
3. Employ Solubilizing Agents:
-
Co-solvents: Formulations containing co-solvents like PEG300 and surfactants like Tween 80 have been shown to be effective for Zomepirac.[1][2]
-
Cyclodextrins: Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective in encapsulating NSAIDs and increasing their aqueous solubility.[3][4][5] This can be a highly effective alternative to using organic solvents.
Question: Can you provide a detailed protocol for preparing a Zomepirac working solution?
Answer:
This protocol provides a general guideline. It is essential to optimize the concentrations and final solvent percentages for your specific cell line and experimental conditions.
Experimental Protocol: Preparation of Zomepirac Working Solution
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 100 mM in DMSO):
-
Weigh the appropriate amount of this compound.
-
Dissolve it in the required volume of DMSO to achieve a 100 mM concentration.
-
Ensure complete dissolution by vortexing. If necessary, warm the solution briefly at 37°C or sonicate.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid pipetting very small volumes and to ensure accurate dilution, prepare an intermediate dilution of the stock solution in DMSO or sterile PBS. For example, dilute the 100 mM stock 1:10 in DMSO to get a 10 mM solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add the required volume of the Zomepirac stock or intermediate solution to the pre-warmed medium to achieve the final desired concentration.
-
Crucially, add the stock solution drop-by-drop while gently swirling or vortexing the medium.
-
Ensure the final DMSO concentration does not exceed the tolerance of your cells (ideally ≤ 0.1%).
-
Example Calculation:
-
To prepare 10 mL of a 10 µM Zomepirac working solution from a 10 mM stock:
-
Volume of stock needed = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Final DMSO concentration = (10 µL) / (10,000 µL) = 0.1%
-
Data Presentation
Table 1: Solubility of this compound
| Solvent/System | Solubility | Molar Equivalent | Reference |
| Water | 5 mg/mL | ~15.9 mM | [2] |
| DMSO | 100 mg/mL | ~318.8 mM | [1][2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL | ≥ 6.63 mM | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 7.97 mM | [1] |
Table 2: Recommended Maximum DMSO Concentration for Common Cell Lines
| Cell Line Type | Recommended Max. DMSO Concentration | Notes |
| Most immortalized cell lines (e.g., HeLa, A549) | 0.5% - 1.0% | Cell line-specific tolerance should be determined. |
| Sensitive cell lines (e.g., primary cells, stem cells) | ≤ 0.1% | Higher concentrations can induce differentiation or cytotoxicity. |
| Cancer cell lines (e.g., MCF-7, MDA-MB-231) | Generally tolerant up to 1.0% | It is always recommended to include a vehicle control. |
FAQs
Q1: What is the pKa of Zomepirac and why is it important? A1: The pKa of Zomepirac is approximately 3.83. As a weak acid, its solubility is highly dependent on the pH of the solution. In the acidic environment of the stomach, it is less soluble, while in the neutral pH of cell culture media (typically 7.2-7.4), its solubility increases as it deprotonates to its more soluble anionic form.
Q2: Can I dissolve Zomepirac directly in cell culture media? A2: While this compound has some aqueous solubility, dissolving it directly in cell culture media to achieve high concentrations can be challenging and may lead to precipitation. It is generally recommended to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the media.
Q3: My Zomepirac still precipitates even with a low final DMSO concentration. What else can I do? A3: If precipitation persists, consider the following:
-
Lower the stock solution concentration: A very high concentration in the stock solution can cause it to crash out upon dilution, even with vigorous mixing. Try preparing a less concentrated stock.
-
Use a solubility enhancer: As mentioned in the troubleshooting guide, incorporating cyclodextrins (e.g., HP-β-CD) into your preparation can significantly increase the aqueous solubility of Zomepirac.
Q4: How should I store my Zomepirac solutions? A4: Zomepirac stock solutions in DMSO should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions in cell culture media for each experiment.
Q5: Could components in the serum of my culture media be causing precipitation? A5: While less common for small molecules like Zomepirac, interactions with proteins or other components in fetal bovine serum (FBS) can sometimes lead to precipitation or reduced bioavailability. If you suspect this, you can try preparing the Zomepirac solution in serum-free media first and then adding the serum.
Visualizations
Caption: A decision-making workflow for troubleshooting Zomepirac precipitation in cell culture.
Caption: A step-by-step workflow for preparing Zomepirac working solutions for cell culture experiments.
References
Technical Support Center: Photodegradation of Zomepirac Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photodegradation kinetics of Zomepirac (B1201015) sodium salt. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Zomepirac photodegradation?
A1: The photodegradation of Zomepirac primarily occurs through three main pathways:
-
α-cleavage of the ketone: Fission of the bond between the carbonyl group and the pyrrole (B145914) ring.[1][2][3][4]
-
Decarboxylation: Loss of the carboxyl group from the acetic acid moiety.[1][2][3][4]
-
Oxidation: Subsequent oxidation, potentially involving singlet oxygen, to form aldehyde derivatives.[1][2][3][4]
Q2: What are the known photodegradation products of Zomepirac?
A2: Four primary photoproducts have been identified when Zomepirac is irradiated in methanol (B129727).[1][2][3][4] The structures of two of these major products have been confirmed using spectroscopic methods.[1][2] The proposed photodegradation scheme suggests the formation of various smaller molecules resulting from the cleavage and oxidation of the parent drug.[1][4]
Q3: What analytical methods are suitable for studying Zomepirac photodegradation?
A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for quantifying the degradation of Zomepirac.[1] For the identification of photoproducts, Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a powerful technique.[1][2][3]
Q4: Are there any established kinetic parameters for the photodegradation of Zomepirac?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation of Zomepirac observed. | Inadequate light source intensity or incorrect wavelength. | Ensure the use of a high-intensity lamp that emits in the UV region where Zomepirac absorbs. A Hanovia high-pressure quartz mercury lamp has been used successfully.[1][2][3] Verify the lamp's output and age. |
| Inappropriate solvent. | The choice of solvent can influence the degradation pathway. Methanol has been used as a solvent in published studies.[1][2][3][4] Consider the solubility and reactivity of Zomepirac in the selected solvent. | |
| Inconsistent or irreproducible degradation rates. | Fluctuations in light intensity. | Monitor and control the lamp output. Allow the lamp to stabilize before starting the experiment. |
| Temperature variations. | Control the temperature of the sample solution during irradiation, as temperature can affect reaction rates. | |
| Inconsistent sample positioning. | Ensure that all samples are placed at a fixed and reproducible distance from the light source. | |
| Poor separation of Zomepirac and its photoproducts in HPLC. | Suboptimal mobile phase composition. | Adjust the ratio of the mobile phase components (e.g., acetonitrile, methanol, and acetic acid solution) to improve resolution. A mobile phase of CH3CN:CH3OH:1% HOAc (2:64:34, v/v/v) has been reported to be effective.[1] |
| Incorrect column selection. | An Inertsil 5 ODS-3V column (4.6 x 250 mm i.d.) is a suitable choice for this separation.[1] | |
| Inappropriate detection wavelength. | The UV detection wavelength should be set at the absorption maximum of Zomepirac for optimal sensitivity. A wavelength of 254 nm has been used.[1][2][3] | |
| Difficulty in identifying photoproducts by LC-MS. | Low concentration of photoproducts. | Concentrate the irradiated sample before analysis. |
| Complex fragmentation patterns. | Utilize tandem mass spectrometry (MS/MS) to obtain more detailed structural information. |
Experimental Protocols
Photodegradation Study of Zomepirac Sodium Salt
This protocol is based on methodologies described in the literature for the photolysis of Zomepirac.[1][2][3][4]
1. Sample Preparation:
-
Accurately weigh this compound dihydrate.
-
Dissolve the weighed salt in methanol to prepare a 10 mM stock solution. For example, to prepare 100 mL of a 10 mM solution, dissolve 0.349 g of this compound dihydrate in methanol in a 100 mL volumetric flask and make up to the mark.[1]
2. Irradiation Procedure:
-
Transfer a known volume of the Zomepirac solution (e.g., 10 mL) into a quartz vial.[1] Quartz is used due to its transparency to UV light.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial at a fixed distance from a high-pressure quartz mercury lamp (e.g., Hanovia 200 W).[1][2][3]
-
Irradiate the sample for a defined period. It is recommended to withdraw aliquots at different time intervals to study the kinetics of the degradation.
3. Analytical Procedure (HPLC):
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: Inertsil 5 ODS-3V, 4.6 x 250 mm i.d., 5 µm, or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 1% acetic acid (e.g., 2:64:34, v/v/v).[1]
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Injection Volume: 20 µL (typical, may require optimization).
-
Quantification: Create a calibration curve using standard solutions of Zomepirac to quantify its concentration over time.
Identification of Photoproducts (LC-ESI-MS)
-
Analyze the irradiated samples using an LC-ESI-MS system.
-
The chromatographic conditions can be similar to the HPLC method described above.
-
The mass spectrometer should be operated in electrospray ionization (ESI) positive or negative mode to detect the molecular ions and fragment ions of the photoproducts.
Visualizations
Caption: Experimental workflow for studying the photodegradation of Zomepirac.
Caption: Logical relationship of Zomepirac photodegradation.
References
Technical Support Center: Zomepirac Sodium Salt for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Zomepirac (B1201015) sodium salt in in vivo research. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your study design and execution.
Frequently Asked Questions (FAQs)
Q1: What is Zomepirac sodium salt and what is its primary mechanism of action?
Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent inhibitor of prostaglandin (B15479496) synthesis.[1] Its primary mechanism of action is the blockade of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[1] Although it was withdrawn from the human market due to rare but serious anaphylactic reactions, it remains a valuable tool for preclinical research in pain and inflammation.[2]
Q2: What are the common in vivo applications of this compound in research?
Zomepirac is primarily used in preclinical research as a reference analgesic compound to investigate pain pathways and to evaluate the efficacy of new analgesic drug candidates.[1] It is also utilized in studies of inflammation, although its analgesic properties are considered more potent.[1]
Q3: What is the recommended solvent for preparing this compound for in vivo administration?
This compound is soluble in aqueous solutions. For in vivo studies, sterile 0.9% saline or Phosphate Buffered Saline (PBS) are commonly used as vehicles.[1] For higher concentrations, a stock solution can be prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in saline or PBS.[3] A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is crucial to ensure the final concentration of organic solvents is low and well-tolerated by the animal model.
Q4: What are the recommended storage conditions for this compound and its solutions?
This compound powder should be stored at -20°C for long-term stability.[4] It is highly recommended to prepare fresh solutions on the day of the experiment.[1] If a stock solution needs to be stored, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable or no analgesic/anti-inflammatory effect | Inadequate Dosage: The administered dose may be too low for the specific animal model, strain, or the intensity of the inflammatory/nociceptive stimulus. | Perform a dose-response study to determine the optimal effective dose (ED50) for your specific experimental conditions. |
| Drug Instability: Zomepirac solutions can degrade over time, leading to reduced potency. | Always prepare fresh solutions on the day of the experiment. If using a stock solution, ensure it has been stored properly and for not longer than the recommended period. | |
| Suboptimal Route of Administration: The chosen route of administration (e.g., oral) may not provide the rapid absorption needed for acute models. | Consider using intraperitoneal (i.p.) or intravenous (i.v.) administration for a more rapid onset of action in acute pain and inflammation models. | |
| Precipitation of Zomepirac in solution | Low Solubility in Vehicle: While the sodium salt is water-soluble, the free acid form is less so. The pH of the vehicle can influence solubility. | Ensure you are using this compound for aqueous preparations. If precipitation occurs upon cooling, gently warm the solution and sonicate to re-dissolve before administration. For challenging formulations, consider using a co-solvent system as mentioned in the FAQs, ensuring vehicle compatibility with your model. |
| Adverse effects in animals (e.g., gastrointestinal issues, lethargy) | High Dosage: Like other NSAIDs, high doses of Zomepirac can lead to gastrointestinal irritation and other side effects.[1] | Reduce the dosage to the lowest effective concentration determined from your dose-response studies. |
| Vehicle Toxicity: The vehicle itself, especially if containing organic solvents, may cause adverse effects. | Always include a vehicle-only control group to differentiate the effects of the vehicle from those of Zomepirac. Closely monitor the animals for any signs of distress and consult with a veterinarian if adverse effects are observed. |
Data Presentation
Table 1: In Vivo Analgesic Efficacy of this compound
| Animal Model | Assay | Route of Administration | Effective Dose (ED50) |
| Rat | Acetic Acid Writhing Test | Intraperitoneal (i.p.) | 0.41 µg/kg[5] |
| Rat | Acetic Acid Writhing Test | Intravenous (i.v.) | 33.5 µg/kg[5] |
| Rat | Hot Plate Test | i.p. or s.c. | Dose-response study recommended |
| Rat | Carrageenan-Induced Paw Edema | i.p. or p.o. | Dose-response study recommended |
Table 2: Pharmacokinetic Parameters of Zomepirac in Rodents
| Species | Route of Administration | Dose Range | Key Findings |
| Mouse | Oral (p.o.) | 2.5 - 7.5 mg/kg | Dose-related linear increases in plasma concentration.[6] |
| Rat | Oral (p.o.) | 0.5 - 10 mg/kg | Dose-related linear increases in plasma concentration.[6] |
| Rat | Oral (p.o.) | 10 mg/kg/day for 10 days | No significant changes in pharmacokinetic profile with daily administration.[6] |
Table 3: Acute Toxicity of this compound
| Species | Route of Administration | LD50 |
| Rat | Oral | 27 mg/kg |
| Mouse | Oral | 63 mg/kg |
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test for Analgesia in Mice
This protocol is designed to assess the efficacy of peripherally acting analgesics.
Materials:
-
This compound
-
Sterile 0.9% saline
-
0.6% Acetic acid solution
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (saline)
-
Positive control (e.g., Aspirin 100 mg/kg, i.p.)
-
Zomepirac test groups (e.g., 0.1, 0.5, 1.0 µg/kg, i.p.)[1]
-
-
Drug Administration: Administer Zomepirac or the vehicle intraperitoneally 30 minutes before inducing writhing.[1]
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[1]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 20-30 minute period.[1]
-
Data Analysis: Calculate the percentage of writhing inhibition for each group compared to the vehicle control.
Protocol 2: Hot Plate Test for Analgesia in Rats
This protocol is used to evaluate centrally acting analgesics.[1]
Materials:
-
This compound
-
Sterile 0.9% saline
-
Hot plate apparatus with temperature control
-
Male Wistar rats (180-220 g)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least 3 days before the experiment.[1]
-
Baseline Latency: Determine the baseline reaction time for each rat by placing it on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the time it takes for the animal to show signs of nociception, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[1]
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Vehicle control (saline)
-
Positive control (e.g., Morphine 5 mg/kg, s.c.)
-
Zomepirac test groups (various doses)
-
-
Drug Administration: Administer Zomepirac or the vehicle via the desired route (e.g., intraperitoneally or subcutaneously).[1]
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each rat back on the hot plate and record the reaction time.[1]
-
Data Analysis: The increase in latency period is an indicator of analgesic activity.
Protocol 3: Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity in Rats
This is a standard model to assess the efficacy of anti-inflammatory agents.[1]
Materials:
-
This compound
-
Sterile 0.9% saline
-
1% Carrageenan solution in saline
-
Male Wistar rats (150-200 g)
-
Plethysmometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Allow rats to acclimatize to the housing conditions for at least one week.[1]
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1]
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (saline)
-
Positive control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Zomepirac test groups (various doses)
-
-
Drug Administration: Administer Zomepirac or the vehicle one hour before the carrageenan injection.[1]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[1]
-
Measurement of Paw Volume: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. When less is more – efficacy with less toxicity at the ED50 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site of analgesic action of zomepirac sodium, a potent non-narcotic analgesic in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of zomepirac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Zomepirac experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zomepirac (B1201015). The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Zomepirac and its primary mechanism of action?
A1: Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prostaglandin (B15479496) synthetase inhibitor.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of pain and inflammation.[3][4][5][6]
Q2: What are the common experimental applications of Zomepirac?
A2: Zomepirac has been primarily used in research as a potent analgesic for studying pain pathways.[7] It is also utilized in studies of inflammation, although its analgesic properties are more pronounced. Common preclinical models include the hot plate test, acetic acid-induced writhing test, and carrageenan-induced paw edema.
Q3: How should Zomepirac be stored to ensure its stability?
A3: Zomepirac is sensitive to light and acidic conditions, which can lead to degradation.[8][9] It is stable in basic solutions. For optimal stability, Zomepirac sodium salt should be stored as a powder at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), protected from light and moisture.[10][11] Stock solutions should be prepared fresh, but if storage is necessary, they should be kept at -80°C for up to 6 months or -20°C for up to 1 month.[10]
Q4: What are the known metabolites of Zomepirac and do they have biological activity?
A4: The major metabolite of Zomepirac in humans and rhesus monkeys is its acyl glucuronide.[12] In rodents like rats, mice, and hamsters, hydroxylation of the 4-methyl group on the pyrrole (B145914) ring to form hydroxyzomepirac (B1194678) is a significant metabolic pathway; this metabolite is biologically inactive.[12] These species also cleave Zomepirac to form 4-chlorobenzoic acid and its conjugates.[12]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in Zomepirac experiments can arise from a variety of factors, from compound stability to procedural variability. This guide addresses common issues in a question-and-answer format.
Issue 1: I am observing lower than expected analgesic or anti-inflammatory effects.
-
Have you checked the stability of your Zomepirac compound and solutions? Zomepirac degrades under acidic conditions and upon exposure to light.[8][9] Ensure that your stock solutions are prepared fresh and protected from light. If using a stock solution, verify its storage conditions and age. Degradation can lead to a lower effective concentration of the active drug, resulting in diminished efficacy.
-
Is your Zomepirac fully dissolved in the vehicle? this compound is soluble in aqueous solutions, while the free acid form may require a different solvent system. Incomplete dissolution will lead to inaccurate dosing and consequently, variable results. Sonication may be recommended to aid dissolution.[11]
-
Are you using the appropriate animal model and species? The metabolism of Zomepirac varies significantly between species.[12] For example, glucuronidation is the primary metabolic pathway in primates, while rodents predominantly hydroxylate the compound to an inactive metabolite.[12] These differences in pharmacokinetics can lead to variations in drug exposure and efficacy.
Issue 2: My results show high variability between individual animals within the same group.
-
Is your drug administration technique consistent? Variations in injection volume, site, and technique can lead to differences in drug absorption and bioavailability, especially with intraperitoneal (i.p.) or subcutaneous (s.c.) administration. Ensure all personnel are using a standardized and consistent administration protocol.
-
Are the age and weight of your animals consistent? The inflammatory response can be age- and weight-dependent in some models, such as the carrageenan-induced paw edema model.[13] Using animals of a consistent age and weight will help to reduce inter-individual variability.
-
Have you considered the baseline pain sensitivity of your animals? Individual animals can have different baseline sensitivities to pain. It is important to measure baseline responses before drug administration to account for this variability. This is particularly relevant for analgesic assays like the hot plate test.
Issue 3: I am having trouble reproducing results from a previously published study.
-
Are all experimental conditions identical to the published protocol? Small differences in experimental details can lead to significant variations in results. This includes the animal strain, sex, age, housing conditions, diet, and the specific source and batch of Zomepirac and other reagents.
-
Is the timing of drug administration and measurements consistent? The timing of drug administration relative to the induction of pain or inflammation is critical and should be based on the pharmacokinetic profile of Zomepirac in the specific animal model being used. Measurements should also be taken at consistent time points across all experimental groups.
Data Presentation
Zomepirac Pharmacokinetic Parameters Across Species
| Species | Route | Dose | T1/2 (hr) | Plasma Clearance (ml/min/kg) | Key Metabolic Pathway(s) | Reference |
| Human | Oral | - | 4 | ~4.5 | Acyl Glucuronidation | [12] |
| Rhesus Monkey | Oral | 5-40 mg/kg | 12.7-25.5 | ~4.5 | Acyl Glucuronidation | [12] |
| Rat | Oral | 0.5-10 mg/kg | 2.8-6.5 | ~0.30 | Hydroxylation, Cleavage | [12] |
| Mouse | Oral | 2.5-7.5 mg/kg | 5.3-6.6 | ~0.30 | Acyl Glucuronidation, Hydroxylation, Cleavage | [12] |
| Rabbit | - | - | 2.5 | ~0.30 | Minor Acyl Glucuronidation | [12] |
| Hamster | - | - | 2.3 | ~4.5 | Hydroxylation, Cleavage | [12] |
Zomepirac Stability Under Stress Conditions
| Condition | Remaining Zomepirac (%) | Degradation Products | Reference |
| Acidic (60°C for 3 days) | 50.2% | One major degradant | [8][9] |
| Basic (60°C for 3 days) | 96.9% | Minimal degradation | [8][9] |
| Photo-irradiation (Hg lamp for 40 hr) | 25.5% | At least 6 degradants | [8][9] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of Zomepirac.
Methodology:
-
Animal Selection: Use male mice (e.g., Swiss albino) weighing 20-25g. Acclimatize the animals for at least 3 days before the experiment.
-
Grouping: Divide animals into at least three groups: Vehicle control, Positive control (e.g., Aspirin), and Zomepirac test group(s) at various doses.
-
Drug Administration: Administer Zomepirac or the vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) i.p.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions, stretching of hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Carrageenan-Induced Paw Edema
Objective: To assess the anti-inflammatory activity of Zomepirac.
Methodology:
-
Animal Selection: Use male Wistar rats weighing 150-200g. Acclimatize the animals for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Grouping: Divide animals into groups: Vehicle control, Positive control (e.g., Indomethacin), and Zomepirac test group(s).
-
Drug Administration: Administer Zomepirac or the vehicle one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.
Mandatory Visualizations
References
- 1. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors determining efficacy of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lawdata.com.tw [lawdata.com.tw]
- 9. "Stability-indicating HPLC assay method of zomepirac" by C.-Y. Chen, F.-A. Chen et al. [jfda-online.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | PDE | PGE Synthase | TargetMol [targetmol.com]
- 12. The metabolism of zomepirac sodium. I. Disposition in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Zomepirac interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interference of zomepirac (B1201015) with common laboratory assays. Given that zomepirac was withdrawn from the market in the 1980s, data on its interference with modern laboratory assays is limited. This guide synthesizes available historical data and provides general principles for troubleshooting potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is zomepirac and what was its primary use?
A1: Zomepirac sodium was a nonsteroidal anti-inflammatory drug (NSAID) used for the management of mild to moderate pain.[1] It functions by inhibiting prostaglandin (B15479496) synthesis.[2]
Q2: Why was zomepirac withdrawn from the market?
A2: Zomepirac was withdrawn from the market due to a high incidence of severe anaphylactic reactions, some of which were fatal. These reactions are believed to be immune-mediated.
Q3: What is the primary mechanism of zomepirac-induced hypersensitivity?
A3: Zomepirac is metabolized in the liver to a reactive acyl glucuronide. This metabolite can covalently bind to plasma proteins, such as albumin, forming zomepirac-protein adducts. These adducts can act as haptens, triggering an immune response that can lead to anaphylaxis upon subsequent exposure.
Q4: Are there any documented interferences of zomepirac with common laboratory assays?
A4: Yes, there are documented in vivo (physiological) interferences, primarily related to hemostasis and renal function. Direct in vitro (analytical) interference with a broad range of modern clinical chemistry and immunoassays is not well-documented in recent literature.
Q5: Can zomepirac cause false positives on urine drug screens?
A5: While some NSAIDs have been reported to cause false-positive results for certain drugs (like cannabinoids or benzodiazepines) in urine drug screen immunoassays, there is no specific, conclusive evidence from the available literature directly implicating zomepirac in this phenomenon.[3][4] It is a theoretical possibility due to structural similarities with other compounds. Any presumptive positive result from an immunoassay should be confirmed with a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4]
Troubleshooting Guides
Issue 1: Unexpected Results in Hemostasis and Coagulation Assays
Symptoms:
-
Prolonged bleeding time.
-
Abnormal platelet aggregation results.
-
Discrepant results in coagulation panels.
Potential Cause: Zomepirac is known to have an in vivo inhibitory effect on platelet function. It can prolong bleeding time and transiently decrease platelet adhesiveness and aggregation.[2] This is a direct physiological effect of the drug.
Troubleshooting Steps:
-
Review Patient Medication History: Confirm if the patient has been administered zomepirac.
-
Timing of Sample Collection: The inhibitory effects of zomepirac on platelet function are transient and depend on the presence of the intact drug, unlike the longer-lasting effects of aspirin.[2] Consider the timing of the last dose relative to sample collection.
-
Alternative Assays: Zomepirac's effect is primarily on platelet function. Standard humoral clotting mechanism assays may not be affected.[2]
-
Confirmation: If zomepirac interference is suspected, consider repeating the platelet function tests after a suitable washout period, if clinically feasible.
Issue 2: Abnormal Renal Function Test Results
Symptoms:
-
Elevated serum creatinine.
-
Increased blood urea (B33335) nitrogen (BUN).
-
Proteinuria or oliguria.
Potential Cause: There are several case reports of zomepirac-induced acute renal failure.[1][5][6][7][8] This is an in vivo toxicological effect of the drug on the kidneys.
Troubleshooting Steps:
-
Correlate with Clinical History: Assess the patient's clinical status and medication history for zomepirac use.
-
Discontinuation of Drug: In reported cases, renal function improved after discontinuing zomepirac.[5]
-
Further Investigation: The presence of a tubulointerstitial nephritis has been observed in some cases of zomepirac-associated renal failure.[5]
Issue 3: Suspected Interference with Immunoassays
Symptoms:
-
Unexpected or inconsistent immunoassay results (e.g., for hormones, tumor markers, or drugs of abuse).
Potential Cause: While not specifically documented for zomepirac, drug interference in immunoassays can occur through several mechanisms:
-
Cross-reactivity: The drug or its metabolites may have a similar structure to the analyte being measured, leading to binding with the assay antibodies.
-
Matrix Effects: The presence of the drug or its metabolites could alter the sample matrix, affecting the antibody-antigen binding kinetics.
-
Protein Binding Interference: Zomepirac's reactive acyl glucuronide metabolite is known to covalently bind to proteins.[9] This widespread protein modification could theoretically interfere with immunoassays, although this has not been specifically reported.
Troubleshooting Steps:
-
Consult Assay Manufacturer's Documentation: Review the package insert for any known cross-reactivity with NSAIDs or related compounds.
-
Serial Dilution: Analyze serial dilutions of the sample. The presence of interference may be indicated if the results are not linear upon dilution.
-
Alternative Assay: Use an alternative assay with different antibody specificity or a different methodology (e.g., mass spectrometry) to confirm the initial result.
-
Specimen Treatment: For suspected interference from drug-protein adducts, methods to precipitate proteins or use alternative sample matrices could be explored, though this would require significant method validation.
Data Presentation
Table 1: Documented In Vivo Interferences of Zomepirac
| Laboratory Parameter | Observed Effect | Type of Interference | Reference |
| Bleeding Time | Prolonged | Physiological | [2] |
| Platelet Adhesiveness | Transiently Decreased | Physiological | [2] |
| Platelet Aggregation | Transiently Decreased | Physiological | [2] |
| Platelet Serotonin Release | Transiently Decreased | Physiological | [2] |
| Serum Creatinine | Increased (in cases of renal failure) | Toxicological | [1][5] |
| Blood Urea Nitrogen (BUN) | Increased (in cases of renal failure) | Toxicological | [1] |
| Proteinuria | Present (in cases of renal failure) | Toxicological | [1] |
Experimental Protocols
Protocol 1: Assessment of Drug Interference in Immunoassays by Serial Dilution
Objective: To assess for the presence of analytical interference in an immunoassay.
Methodology:
-
Prepare a series of dilutions of the patient sample (e.g., 1:2, 1:4, 1:8, 1:16) using a validated diluent (e.g., analyte-free serum or the manufacturer-recommended diluent).
-
Analyze the undiluted sample and each dilution according to the standard assay procedure.
-
Calculate the concentration of the analyte in each dilution and then multiply by the dilution factor to obtain the corrected concentration for each diluted sample.
-
Interpretation: In the absence of interference, the corrected concentrations for all dilutions should be consistent with the concentration of the undiluted sample (within acceptable assay variability). A significant deviation or a non-linear trend in the corrected concentrations suggests the presence of interference.
Protocol 2: Confirmatory Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To obtain a definitive and specific measurement of an analyte suspected of interference in an immunoassay.
Methodology:
-
Sample Preparation: Perform a sample extraction to isolate the analyte of interest from the sample matrix and potential interfering substances like zomepirac and its metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: Inject the extracted sample into a liquid chromatography system. The analyte is separated from other components based on its physicochemical properties as it passes through a chromatographic column.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer. The analyte is ionized, and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio, providing a highly specific and quantitative measurement.
-
Quantification: The concentration of the analyte is determined by comparing its signal to that of a known concentration of a stable isotope-labeled internal standard.
Visualizations
Caption: Metabolism of zomepirac and its potential interference pathways.
Caption: Troubleshooting workflow for suspected zomepirac assay interference.
References
- 1. Zomepirac-induced renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of zomepirac on hemostasis in healthy adults and on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. False-positive interferences of common urine drug screen immunoassays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 5. Reversible nonoliguric acute renal failure associated with zomepirac therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zomepirac and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute renal failure and zomepirac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zomepirac, interstitial nephritis, and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Techniques to improve Zomepirac solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Zomepirac in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Zomepirac sodium salt?
A1: The aqueous solubility of this compound is approximately 5 mg/mL; however, this often requires sonication to achieve.[1] For practical purposes in a laboratory setting, preparing a stock solution in an organic solvent like DMSO is common, where its solubility is significantly higher (100 mg/mL).[1][]
Q2: I'm observing precipitation when I dilute my Zomepirac stock solution in an aqueous buffer. What is happening?
A2: This is a common issue when a drug is poorly soluble in the final aqueous medium. Zomepirac is an acidic compound with a predicted pKa of 3.83.[3] When a concentrated stock solution in a solvent like DMSO is diluted into an aqueous buffer, especially if the pH of the buffer is close to or below the pKa, the drug may precipitate out of solution as the less soluble free acid form.
Q3: How can I improve the solubility of Zomepirac in my aqueous buffer?
A3: Several techniques can be employed to enhance the aqueous solubility of Zomepirac. These primarily include:
-
pH Adjustment: Increasing the pH of the aqueous buffer above the pKa of Zomepirac will increase the proportion of the more soluble ionized form.
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a poorly soluble drug.
-
Complexation with Cyclodextrins: Encapsulating the Zomepirac molecule within a cyclodextrin (B1172386) can significantly enhance its apparent aqueous solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in an aqueous medium.
Q4: What is the recommended starting point for pH adjustment to improve Zomepirac solubility?
A4: Given Zomepirac's acidic pKa of 3.83, maintaining the pH of your aqueous buffer at least one to two pH units above this value (i.e., pH 5.8 or higher) is recommended to ensure the compound is predominantly in its ionized, more soluble form. Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a suitable starting point.[4]
Q5: Which co-solvents are effective for Zomepirac?
A5: Common co-solvents used in pharmaceutical formulations that can be effective for Zomepirac include dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol 300 (PEG300), and ethanol.[1][5] Formulations containing these co-solvents have been shown to achieve Zomepirac concentrations of over 2 mg/mL.[5]
Q6: What type of cyclodextrin is recommended for Zomepirac?
A6: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been used in formulations to improve the solubility of this compound.[5] Other modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are also commonly used to enhance the solubility of poorly soluble drugs and could be effective for Zomepirac.
Troubleshooting Guides
Issue: Zomepirac Precipitates in Aqueous Buffer
| Potential Cause | Troubleshooting Step |
| pH of the buffer is too low. | Measure the pH of your final solution. If it is near or below 3.83, increase the pH of the buffer. Using a buffer with a pH of 7.4, such as PBS, is a good starting point. |
| High concentration of Zomepirac. | The desired final concentration may exceed the solubility of Zomepirac in the chosen buffer. Try lowering the final concentration or employ a solubility enhancement technique. |
| Insufficient mixing or sonication. | Ensure the solution is mixed thoroughly. Sonication can help dissolve the compound.[1] If precipitation occurs over time, the solution may be supersaturated. |
Issue: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step |
| Drug precipitation in the assay medium. | Visually inspect for any precipitation. Consider using a solubility-enhancing formulation for your final dilutions into the assay medium. The presence of proteins in some media can sometimes help stabilize the drug. |
| Degradation of Zomepirac. | Prepare fresh solutions of Zomepirac for each experiment. If stock solutions are stored, they should be kept at -20°C or -80°C and protected from light.[4] |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of Zomepirac using different enhancement techniques.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | 5 mg/mL | Requires sonication.[1] |
| DMSO | 100 mg/mL | - |
Table 2: Solubility of this compound in Formulations
| Formulation Composition | Achieved Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Determination of Zomepirac Solubility by the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.
-
Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., acetate (B1210297) buffer for pH 4-5.5, phosphate (B84403) buffer for pH 6-8).
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected buffer.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved material settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of Zomepirac using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The determined concentration represents the equilibrium solubility of Zomepirac in that specific buffer at that temperature.
Protocol 2: Preparation of a Zomepirac Formulation using a Co-solvent and Surfactant
This protocol outlines the preparation of a formulation to enhance the solubility of Zomepirac.[5]
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Sequential Addition of Excipients:
-
To a suitable volume of PEG300 (e.g., 400 µL for a 1 mL final volume), add the required volume of the Zomepirac stock solution in DMSO (e.g., 100 µL). Mix thoroughly until a clear solution is obtained.
-
Add the required volume of Tween-80 (e.g., 50 µL) to the mixture and mix until homogeneous.
-
Add saline to reach the final desired volume (e.g., 450 µL to make 1 mL) and mix well.
-
-
Observation: The final solution should be clear. If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5] It is recommended to use this formulation fresh.
Visualizations
Caption: Workflow for determining Zomepirac solubility.
Caption: Strategies to improve Zomepirac solubility.
References
Recommended storage conditions for Zomepirac stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Zomepirac stock solutions. Adherence to these guidelines is crucial for maintaining the integrity and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Zomepirac stock solutions?
A1: Zomepirac sodium salt is soluble in several solvents. For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended, with solubilities reaching 100 mg/mL (318.77 mM).[1] Water can also be used, with a solubility of 5 mg/mL (15.94 mM).[1] For in vivo experiments, specific co-solvent mixtures are often used, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]
Q2: What are the optimal storage temperatures and expected stability for Zomepirac stock solutions?
A2: The stability of Zomepirac stock solutions is highly dependent on the storage temperature. For long-term storage, -80°C is recommended, where the solution is stable for up to 6 months.[2] For shorter-term storage, -20°C is acceptable for up to 1 month.[2][3][4] It is crucial to store the solutions in sealed containers to protect them from moisture.[2]
Q3: Should Zomepirac stock solutions be protected from light?
A3: Yes, Zomepirac is sensitive to light and can undergo photodegradation.[5] Therefore, it is essential to store stock solutions in light-resistant containers or to wrap the containers in a light-blocking material.[6]
Q4: How can I avoid repeated freeze-thaw cycles?
A4: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[2] This practice ensures that the main stock remains uncompromised.
Q5: Is it necessary to prepare fresh working solutions for experiments?
A5: Yes, for optimal and reliable experimental results, it is recommended to prepare fresh working solutions from the stock solution on the day of use.[2][7] This is particularly critical for in vivo experiments.
Storage Conditions Summary
| Parameter | Recommendation | Source(s) |
| Solvent | DMSO, Water, Co-solvent mixtures (e.g., DMSO/PEG300/Tween-80/Saline) | [1][2] |
| Storage Temperature | -80°C (long-term), -20°C (short-term) | [2][3][4] |
| Storage Duration | Up to 6 months at -80°C, Up to 1 month at -20°C | [2] |
| Light Exposure | Protect from light | [5][6] |
| Moisture | Store in a dry place, in sealed containers | [2] |
| Freeze-Thaw Cycles | Avoid by aliquoting into single-use vials | [2] |
Experimental Protocol: Preparation of a 10 mM Zomepirac Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 313.71 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 313.71 g/mol = 0.0031371 g = 3.14 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.14 mg of this compound using an analytical balance.
-
Dissolution: Add the weighed this compound to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][2]
-
Aliquoting: Once a clear solution is obtained, dispense the stock solution into smaller, single-use, light-resistant aliquots.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and storage of Zomepirac stock solutions.
Issue 1: Precipitate forms in the stock solution upon storage.
-
Possible Cause: The concentration of the stock solution may be too high for the storage temperature, or the solvent may not be completely anhydrous.
-
Solution:
Issue 2: The stock solution appears discolored.
-
Possible Cause: This could indicate degradation of the compound, possibly due to exposure to light or improper storage temperatures.
-
Solution:
-
Discard the discolored solution.
-
Prepare a fresh stock solution, ensuring it is protected from light at all stages of preparation and storage.
-
Verify that the storage freezer is maintaining the correct temperature.
-
Issue 3: Inconsistent experimental results using the stock solution.
-
Possible Cause: This may be due to degradation of the stock solution from repeated freeze-thaw cycles or prolonged storage.
-
Solution:
-
Always use a fresh aliquot for each experiment to avoid freeze-thaw cycles.
-
If the stock solution is approaching the end of its recommended storage duration, prepare a fresh stock.
-
Ensure that working solutions are prepared fresh on the day of the experiment.[2]
-
References
How to avoid freeze-thaw degradation of Zomepirac aliquots
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Zomepirac.
Troubleshooting Guide & FAQs: Freeze-Thaw Degradation of Zomepirac Aliquots
Q1: My Zomepirac aliquots seem to have lost potency. Could freeze-thaw cycles be the cause?
A: Yes, repeated freeze-thaw cycles are a likely cause of reduced potency for Zomepirac aliquots. Like many pharmaceutical compounds, Zomepirac in solution can be susceptible to degradation from the physical and chemical stresses of freezing and thawing.[1][2] These stresses include cryoconcentration, where the solute becomes concentrated in the unfrozen portion of the solution, potentially leading to precipitation or pH shifts that can accelerate degradation.[3][4] It is a best practice to aliquot solutions into single-use volumes before freezing to minimize the number of freeze-thaw cycles.[5]
Q2: What are the primary degradation pathways for Zomepirac?
A: Zomepirac is known to be sensitive to light and acidic conditions.[6] The primary degradation pathways include:
-
Hydrolysis: The amide and ester functional groups present in some drug molecules are susceptible to hydrolysis, which is the cleavage of chemical bonds by reaction with water.[7]
-
Oxidation: Zomepirac can be oxidized, particularly when exposed to light, which can lead to the formation of various degradation products.[8]
-
Photodegradation: Exposure to light, especially UV radiation, can cause significant degradation. A study on the photodegradation of Zomepirac in methanol (B129727) showed it followed an apparent first-order reaction.[6][8]
Q3: What are the recommended storage conditions for Zomepirac stock solutions?
A: To ensure the stability of your Zomepirac stock solutions, it is crucial to adhere to recommended storage conditions. The following table summarizes the general guidelines provided by suppliers.
| Storage Temperature | Duration | Key Considerations |
| -20°C | 1 month | Sealed storage, away from moisture.[5] |
| -80°C | 6 months | Sealed storage, away from moisture.[5] |
Q4: How can I minimize degradation when preparing and storing Zomepirac aliquots?
A: To minimize degradation, follow these best practices:
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Solvent Choice: Use a suitable solvent in which Zomepirac is stable. For in vivo preparations, sterile Phosphate Buffered Saline (PBS) can be used for the final dilution, but stock solutions are often prepared in DMSO.[9]
-
Light Protection: Store aliquots in amber-colored or opaque containers to protect them from light.[6]
-
pH Control: Zomepirac is more stable in a basic medium and sensitive to acidic conditions.[6] Ensure the pH of your solution is appropriate if not using a pre-buffered solvent.
-
Inert Atmosphere: For highly sensitive compounds, purging the container with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.
-
Proper Thawing: When you need to use an aliquot, thaw it quickly at room temperature or in a water bath and use it immediately. Avoid slow thawing processes.[4]
Q5: I've followed all the storage recommendations, but I still suspect degradation. How can I confirm this?
A: If you suspect degradation, you can perform a stability analysis of your aliquots. A common method is High-Performance Liquid Chromatography (HPLC).[6] You would compare the chromatogram of a freshly prepared Zomepirac solution (your control) to that of your stored and freeze-thawed aliquots. A decrease in the peak area of the parent Zomepirac compound and the appearance of new peaks would indicate degradation.
Experimental Protocols
Protocol for Assessing Zomepirac Stability After Freeze-Thaw Cycles
Objective: To determine the stability of Zomepirac aliquots after a specified number of freeze-thaw cycles using HPLC analysis.
Materials:
-
Zomepirac sodium salt
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Phosphate Buffered Saline (PBS), sterile
-
Microcentrifuge tubes (amber or covered in foil)
-
-20°C and/or -80°C freezer
-
HPLC system with UV detector
-
Inertsil 5 ODS-3V column (4.6 x 250 mm i.d.) or equivalent[6]
-
Mobile phase: Acetonitrile: Methanol: 1% Acetic Acid (2:64:34, v/v/v)[6]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Zomepirac in DMSO at a known concentration (e.g., 10 mg/mL).
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Initial Analysis (Time Zero): Immediately dilute an aliquot of the freshly prepared stock solution to a working concentration with PBS. Analyze this sample by HPLC to establish the initial concentration and purity. This will serve as your control.
-
Freeze-Thaw Cycles:
-
Post-Cycle Analysis: After one, three, and five freeze-thaw cycles, take a designated set of aliquots, dilute them to the working concentration, and analyze by HPLC.
-
Data Analysis:
-
For each time point, calculate the percentage of Zomepirac remaining compared to the time-zero sample.
-
Observe the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
HPLC Method:
-
Column: Inertsil 5 ODS-3V (4.6 x 250 mm i.d.)[6]
-
Mobile Phase: CH3CN: CH3OH: 1% HOAc (2:64:34, v/v/v)[6]
-
Detection: UV at 254 nm[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Visualizations
References
- 1. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Read The Guide to Improving Your Freeze/Thaw Process [farrarscientific.com]
- 4. susupport.com [susupport.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. "Stability-indicating HPLC assay method of zomepirac" by C.-Y. Chen, F.-A. Chen et al. [jfda-online.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | PDE | PGE Synthase | TargetMol [targetmol.com]
- 10. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Zomepirac In Vitro Potency & Protein Binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of high protein binding on the in vitro potency of Zomepirac (B1201015).
Frequently Asked Questions (FAQs)
Q1: What is Zomepirac and its primary mechanism of action?
Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prostaglandin (B15479496) synthetase inhibitor.[1] Its therapeutic effects, including analgesic and antipyretic actions, are achieved by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[2]
Q2: What is the significance of Zomepirac's high protein binding?
Zomepirac exhibits high plasma protein binding, estimated to be between 98-99% across various species, including humans.[3] According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active and able to interact with its target.[4][5][6] Therefore, the high degree of protein binding significantly reduces the concentration of free Zomepirac available to inhibit COX enzymes in vitro and in vivo.
Q3: How does Zomepirac bind to plasma proteins?
Zomepirac's binding to plasma proteins is complex. It undergoes metabolism to a reactive acyl glucuronide metabolite.[7][8] This metabolite can then bind irreversibly, likely through covalent bonds, to plasma proteins, particularly albumin.[7][8] This irreversible binding is time- and pH-dependent.[7][8]
Troubleshooting Guide
Issue 1: Observed in vitro potency of Zomepirac is lower than expected.
-
Possible Cause 1: High Protein Binding in Assay Medium. The presence of proteins, such as those in fetal bovine serum (FBS) often used in cell culture media, can sequester Zomepirac, reducing its free concentration and apparent potency.[9][10] Even small amounts of serum can lead to significant binding of highly protein-bound drugs.[9]
-
Troubleshooting Steps:
-
Quantify Free Drug Concentration: It is crucial to measure or calculate the unbound Zomepirac concentration in your specific assay conditions. This can be achieved using techniques like equilibrium dialysis or ultrafiltration.[11][12][13]
-
Reduce Serum Concentration: If experimentally feasible, reduce the percentage of FBS in your cell culture medium. However, be mindful of the potential impact on cell health.
-
Use Serum-Free Media: If your cell line permits, consider adapting it to a serum-free medium to eliminate the variable of protein binding.
-
Correct for Protein Binding: When reporting potency values (e.g., IC50), it is essential to specify the protein concentration in the assay and ideally report the potency based on the unbound concentration.
-
Issue 2: Inconsistent results in Zomepirac potency assays.
-
Possible Cause 1: Variability in Serum Lots. Different lots of FBS can have varying protein compositions and concentrations, leading to batch-to-batch variability in Zomepirac binding and, consequently, its free concentration.
-
Troubleshooting Steps:
-
Standardize Serum Lots: For a series of experiments, use a single, pre-tested lot of FBS to ensure consistency.
-
Characterize Each New Lot: Before use, determine the protein binding of Zomepirac for each new lot of FBS.
-
-
Possible Cause 2: Time- and pH-Dependent Irreversible Binding. The irreversible binding of the Zomepirac glucuronide metabolite is dependent on incubation time and pH.[7][8] Variations in these parameters can lead to inconsistent results.
-
Troubleshooting Steps:
Issue 3: Difficulty correlating in vitro potency with in vivo efficacy.
-
Possible Cause: Discrepancy between in vitro and in vivo free drug concentrations. The free fraction of a drug in vitro in a simplified buffer or cell culture medium may not accurately reflect the free fraction in plasma, which contains a complex mixture of proteins.[14][15] In vivo efficacy is driven by the free drug concentration at the target site.[14]
-
Troubleshooting Steps:
-
Measure Plasma Protein Binding: Determine the protein binding of Zomepirac in plasma from the relevant species to get a more physiologically relevant measure of the unbound fraction.[3]
-
In Vitro-In Vivo Extrapolation (IVIVE): Use pharmacokinetic modeling that incorporates plasma protein binding data to better predict in vivo efficacy from in vitro potency data. It is important to note that for highly protein-bound drugs, predicting in vivo efficacious unbound concentrations solely from in vitro potency data can be misleading.[16]
-
Quantitative Data
Table 1: Plasma Protein Binding of Zomepirac in Various Species
| Species | Plasma Concentration | Percent Bound |
| Human | Approximating in vivo levels | 98-99% |
| Mouse | Approximating in vivo levels | 98-99% |
| Rat | Approximating in vivo levels | 98-99% |
| Rhesus Monkey | < 50 µg/mL | ~98% |
| Rhesus Monkey | > 50 µg/mL | ~96% |
(Data sourced from O'Neill, P. J. (1981). J Pharm Sci, 70(7), 818-9.[3])
Table 2: In Vitro Potency of Zomepirac (COX Inhibition)
| Enzyme | IC50 (µM) |
| COX-1 | Data not available in the searched literature |
| COX-2 | Data not available in the searched literature |
Note: While Zomepirac is a known COX inhibitor, specific IC50 values were not found in the provided search results. Researchers should determine these values under their specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Zomepirac Plasma Protein Binding by Equilibrium Dialysis
This protocol is a generalized procedure based on standard methods.[3][4][11]
-
Preparation of Dialysis Unit:
-
Hydrate a semi-permeable dialysis membrane (e.g., with a molecular weight cutoff of 10,000 Da) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assemble the two-chamber dialysis cells.
-
-
Sample Preparation:
-
Spike plasma (from the species of interest) with Zomepirac to the desired concentration (e.g., 1-5 µM).[4]
-
Add the Zomepirac-spiked plasma to one chamber of the dialysis unit.
-
Add an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the other chamber.
-
-
Equilibration:
-
Incubate the dialysis unit at 37°C in a humidified incubator for a sufficient time to reach equilibrium (e.g., 4 hours or as predetermined).[4] Gentle shaking can facilitate equilibration.
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of Zomepirac in both samples using a validated analytical method, such as LC-MS/MS.[4]
-
-
Calculation of Percent Bound:
-
% Bound = ((Total Concentration - Unbound Concentration) / Total Concentration) * 100
-
Where "Total Concentration" is the concentration in the plasma chamber and "Unbound Concentration" is the concentration in the buffer chamber.
-
Protocol 2: In Vitro COX Inhibition Assay
This is a general protocol for assessing the inhibitory activity of Zomepirac on COX-1 and COX-2 enzymes.[17]
-
Reagent Preparation:
-
Prepare serial dilutions of Zomepirac in the assay buffer.
-
Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of arachidonic acid (the substrate).
-
-
Assay Procedure (in a microplate format):
-
To each well, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the Zomepirac dilution (or vehicle control).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).
-
Stop the reaction using an appropriate stopping reagent.
-
Add a detection reagent to measure the amount of prostaglandin produced (e.g., via absorbance or fluorescence).
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
Calculate the percentage of COX inhibition for each Zomepirac concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the Zomepirac concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Caption: Experimental workflows for determining Zomepirac protein binding and in vitro potency.
Caption: Zomepirac's mechanism of action via inhibition of the COX pathway.
Caption: Impact of high protein binding on the observed in vitro potency of Zomepirac.
References
- 1. Zomepirac - Wikipedia [en.wikipedia.org]
- 2. Zomepirac | C15H14ClNO3 | CID 5733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Plasma protein binding of zomepirac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 5. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 6. An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible binding of zomepirac to plasma protein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods of drug protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Potency and plasma protein binding of drugs in vitro-a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis: Zomepirac Sodium vs. Ketorolac
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic and anti-inflammatory efficacy of zomepirac (B1201015) sodium salt and ketorolac (B1673617). Due to the withdrawal of zomepirac from the market in 1983, direct head-to-head clinical trial data is limited. This comparison relies on data from studies where each compound was evaluated against other analgesics, providing an indirect but informative assessment of their relative performance.
Mechanism of Action: Inhibition of Cyclooxygenase
Both zomepirac and ketorolac are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.[3]
The inhibition of COX-2 is largely responsible for the analgesic and anti-inflammatory effects of NSAIDs.[3] Conversely, the inhibition of the constitutively expressed COX-1 enzyme can lead to undesirable side effects, such as gastrointestinal irritation and effects on platelet aggregation, as COX-1 is involved in producing prostaglandins that protect the gastric mucosa and maintain normal platelet function.[2]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the analgesic efficacy of zomepirac sodium and ketorolac from various clinical studies.
Table 1: Analgesic Efficacy in Post-Oral Surgery Pain
| Drug/Dose | N | Pain Relief Measure | Result | Citation |
| Zomepirac 100 mg | 46 | Sum of Pain Intensity Difference (SPID) over 12h | Significantly superior to placebo | [4] |
| Etodolac (B1671708) 200 mg | 46 | SPID over 12h | Comparable to Zomepirac 100 mg | [4] |
| Etodolac 400 mg | 45 | SPID over 12h | Comparable to Zomepirac 100 mg | [4] |
| Placebo | 46 | SPID over 12h | - | [4] |
| Ketorolac 10 mg IM | 29 | Total Pain Relief (TOTPAR) at 8h | Less effective than 30 mg and 90 mg doses | [5] |
| Ketorolac 30 mg IM | 29 | TOTPAR at 8h | Similar to 90 mg; significantly more effective than meperidine 50 mg & 100 mg | [5] |
| Ketorolac 90 mg IM | 29 | TOTPAR at 8h | Similar to 30 mg; significantly more effective than meperidine 50 mg & 100 mg | [5] |
| Ibuprofen 400 mg | 40 | Mean VAS (24h post-op) | 1.1 | [6] |
| Ketorolac 10 mg | 40 | Mean VAS (24h post-op) | 1.2 | [6] |
Table 2: Comparative Analgesic Efficacy in Other Pain Models
| Drug/Dose | Pain Model | N | Key Finding | Citation |
| Zomepirac 100 mg | Postoperative pain (day-case surgery) | - | Statistically better than dihydrocodeine 30 mg in multiple dosing phase. | [7] |
| Zomepirac 100 mg | Cancer pain | 40 | Analgesia equal to oxycodone with APC; peak effect at 3-4 hours, duration ≥ 6 hours. | [8] |
| Ketorolac 30 mg IV | Postoperative pain (uvulopalatopharyngoplasty) | 14 | More effective than ketoprofen; 71% reported mild/no pain at 12h. | [9] |
| Ketorolac 10, 15, 30 mg IV | Acute pain (Emergency Dept.) | 240 | Similar analgesic efficacy across all three doses at 30 minutes. | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Acetic Acid-Induced Writhing Test in Mice
This is a common preclinical screening method for peripherally acting analgesics.
Protocol Details:
-
Animals: Male or female mice weighing 20-30 grams are used.[12]
-
Grouping: Animals are randomly divided into control, standard, and test groups.[12][13]
-
Drug Administration: The test compound (zomepirac or ketorolac) or a standard analgesic (e.g., diclofenac sodium) is administered, typically 30-60 minutes before the acetic acid injection.[12][13]
-
Induction of Writhing: A 1% solution of acetic acid in distilled water is injected intraperitoneally at a volume of 1 mL per 100g of body weight.[12]
-
Observation: Each mouse is placed in an individual observation chamber, and the number of writhes (characterized by abdominal constrictions, trunk twisting, and hind limb stretching) is counted for a specified period, usually 10 to 15 minutes.[12][13]
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (inhibition) is determined using the formula: (Mean writhes in control - Mean writhes in test group) / Mean writhes in control * 100.
Post-Oral Surgery Pain Model in Humans
This clinical model is widely used to assess the efficacy of analgesics for acute pain.
Protocol Details:
-
Study Design: A randomized, double-blind, parallel-group or crossover design is typically employed.[4][5]
-
Patient Population: Healthy adult patients scheduled for the surgical removal of one or more impacted third molars under local anesthesia.[4][5]
-
Procedure: Following surgery, patients are monitored until their pain reaches a predetermined level of intensity (e.g., moderate to severe).
-
Intervention: A single dose of the study medication (zomepirac, ketorolac, or placebo) is administered.[4][5]
-
Assessments: Pain intensity and pain relief are assessed at baseline and at regular intervals post-administration (e.g., hourly for the first 8-12 hours). Standardized scales such as the Visual Analog Scale (VAS), Sum of Pain Intensity Difference (SPID), and Total Pain Relief (TOTPAR) are used.[4][5]
-
Outcome Measures: The primary endpoints are typically SPID and TOTPAR. Secondary endpoints may include time to onset of analgesia, peak pain relief, and duration of analgesia.
Summary of Comparative Efficacy
While direct comparative data is scarce, the available evidence suggests that both zomepirac sodium and ketorolac are potent analgesics.
-
Zomepirac Sodium: Clinical trials demonstrated its efficacy to be superior to aspirin (B1665792) and codeine alone, and comparable to opioid combinations in managing moderate to severe pain, including postoperative and cancer pain.[8] A 100 mg dose of zomepirac was shown to be as effective as etodolac (200 mg and 400 mg) in post-oral surgery pain.[4]
-
Ketorolac: It is a potent NSAID with analgesic efficacy that has been shown to be comparable to that of opioids like morphine and meperidine in some settings, particularly for postoperative pain.[9] Studies in dental pain have shown that a 30 mg intramuscular dose is highly effective.[5] Interestingly, for acute pain in an emergency setting, lower doses (10 mg IV) have demonstrated similar efficacy to higher doses (30 mg IV), suggesting an analgesic ceiling effect.[10][11]
Based on indirect comparisons, both drugs appear to be highly effective non-opioid analgesics. Ketorolac has the advantage of parenteral formulations, allowing for rapid onset of action in acute settings. The clinical development of zomepirac was halted due to safety concerns (anaphylaxis), not a lack of efficacy.
Conclusion for the Research Professional
Both zomepirac and ketorolac demonstrate significant analgesic and anti-inflammatory properties through the non-selective inhibition of COX enzymes. The available data, though limited for direct comparison, indicates that both are potent analgesics for moderate to severe pain. Ketorolac remains a valuable tool in pain management, particularly in the postoperative setting, with evidence supporting the use of lower doses to achieve effective analgesia while potentially minimizing dose-dependent side effects. The history of zomepirac serves as a reminder of the importance of thorough safety profiling in drug development, even for highly efficacious compounds. Future research in non-opioid analgesics continues to build on the understanding of the mechanisms and clinical applications established by these and other NSAIDs.
References
- 1. Does the Preemptive Use of Oral Nonsteroidal Anti-inflammatory Drugs Reduce Postoperative Pain in Surgical Removal of Third Molars? A Meta-analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Comparison of etodolac, zomepirac, and placebo for relief of pain after oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy and safety of ketorolac and meperidine in the relief of dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of ketorolac tromethamine, diclofenac sodium, and loteprednol etabonate in an animal model of ocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zomepirac, dihydrocodeine and placebo compared in postoperative pain after day-case surgery. The relationship between the effects of single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic efficacy of zomepirac sodium in patients with pain due to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study between Ketorolac and Ketoprofen in postoperative pain after uvulop alatopharyngoplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Pain Relief from Different Intravenous Doses of Ketorolac after Reduction of Mandibular Fractures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. saspublishers.com [saspublishers.com]
Zomepirac and Tolmetin: A Structural and Activity Comparison
For Researchers, Scientists, and Drug Development Professionals
Zomepirac (B1201015) and tolmetin (B1215870) are structurally related non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the pyrrole-acetic acid class. Both exert their therapeutic effects as non-selective inhibitors of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[1][2] Despite their similarities, key differences in their chemical structure influence their activity and, most notably, their safety profiles. Zomepirac, a potent analgesic, was withdrawn from the market due to rare but severe anaphylactic reactions, a fate not shared by tolmetin.[3] This guide provides an objective comparison of their structural features, pharmacological activity, and includes relevant experimental data and protocols.
Structural Comparison
Zomepirac and tolmetin share a common pyrrole-acetic acid core, which is a departure from the more common benzene (B151609) ring structure found in many other NSAIDs.[3] Their primary structural difference lies in the substituent on the benzoyl group attached to the pyrrole (B145914) ring. Zomepirac features a chlorine atom at the para-position of the benzene ring, whereas tolmetin has a methyl group in the same position.[3][4] This seemingly minor substitution has significant implications for the molecule's interaction with its biological targets and its metabolic fate.
Physicochemical and Pharmacokinetic Properties
The following tables summarize the key physicochemical and pharmacokinetic parameters of Zomepirac and Tolmetin, highlighting their similarities and differences in absorption, distribution, metabolism, and excretion.
Table 1: Physicochemical Properties
| Property | Zomepirac | Tolmetin |
| Molecular Formula | C₁₅H₁₄ClNO₃[3] | C₁₅H₁₅NO₃[2] |
| Molar Mass | 291.73 g/mol [3] | 257.28 g/mol [2] |
| IUPAC Name | 2-[5-(4-Chlorobenzoyl)-1,4-dimethyl-pyrrol-2-yl]acetic acid[3] | 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid[2] |
| Salt Form | Sodium Salt (Zomax)[3][5] | Sodium Salt Dihydrate (Tolectin)[4][6] |
Table 2: Pharmacokinetic Parameters
| Parameter | Zomepirac | Tolmetin |
| Absorption | Rapidly and completely absorbed[7][8] | Rapidly and almost completely absorbed[4] |
| Time to Peak Plasma | - | 30-60 minutes[4] |
| Plasma Half-life | ~4 hours (terminal elimination)[8] | Biphasic: 1-2 hours (rapid phase), ~5 hours (slower phase)[4][9] |
| Protein Binding | Highly bound to plasma protein[7] | - |
| Metabolism | Primarily glucuronidation in humans[7][8] | Forms an inactive oxidative metabolite and conjugates of tolmetin[4] |
| Excretion | Primarily urinary[7][8] | Almost entirely in urine within 24 hours[4] |
Comparative Activity and Efficacy
Both Zomepirac and Tolmetin are non-selective inhibitors of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. This inhibition accounts for their anti-inflammatory, analgesic, and antipyretic properties.
In Vitro COX Inhibition:
Table 3: In Vitro COX Inhibition
| Compound | COX-1 IC₅₀ | COX-2 IC₅₀ | Selectivity (COX-1/COX-2) |
| Zomepirac | Potent Inhibitor[2][4] | Potent Inhibitor[2][4] | Non-selective[4] |
| Tolmetin | 0.35 µM | 0.82 µM | ~0.43 |
Clinical Efficacy:
Clinical trials demonstrated Zomepirac to be a highly effective analgesic.[3] Studies showed its efficacy to be greater than aspirin (B1665792) or codeine alone and comparable to analgesic combinations containing opioids.[1][6] In postoperative pain, oral Zomepirac (100 mg) was found to be comparable to intramuscular morphine.[6]
Tolmetin has been shown to be as effective as aspirin and indomethacin (B1671933) in controlling the activity of rheumatoid arthritis and osteoarthritis.[4][9] In comparative studies for osteoarthritis, daily doses of 400-600 mg of Zomepirac sodium were found to be approximately equivalent to 3200-4800 mg of aspirin.[6]
Safety and Adverse Effects
The most significant point of divergence between Zomepirac and Tolmetin is their safety profile. While both drugs can cause typical NSAID-related gastrointestinal side effects, Zomepirac was voluntarily withdrawn from the market in 1983 due to its association with serious and unpredictable anaphylactic reactions.[3] This severe hypersensitivity is linked to its metabolism into a reactive glucuronide metabolite that can irreversibly bind to plasma proteins like albumin, potentially forming immunogenic adducts.[3]
Tolmetin, while carrying the standard warnings for NSAIDs regarding cardiovascular and gastrointestinal risks, has not been associated with the same high incidence of severe anaphylaxis.[4][9]
Experimental Protocols
In Vitro COX Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro potency of a test compound against COX-1 and COX-2.
-
Objective: To determine the IC₅₀ values of a test compound for the inhibition of COX-1 and COX-2.
-
Enzymes: Ovine COX-1 and recombinant human COX-2.
-
Methodology: A colorimetric or fluorometric inhibitor screening assay is commonly used. The assay measures the peroxidase component of the COX enzymes.
-
A reaction mixture is prepared containing an assay buffer, heme, and the COX-1 or COX-2 enzyme.
-
Various concentrations of the test compound (e.g., Zomepirac, Tolmetin) or a reference inhibitor are added to the mixture.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity is measured by monitoring the appearance of an oxidized chromogen using a spectrophotometer (plate reader).
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Comparative Clinical Trial for Analgesic Efficacy (Representative Workflow)
This workflow outlines the typical design of a clinical study comparing the analgesic effects of two compounds in postoperative pain.
Conclusion
Zomepirac and Tolmetin are potent, non-selective COX inhibitors with a shared chemical heritage. While both demonstrate significant analgesic and anti-inflammatory activity, the substitution of a chloro group in Zomepirac for a methyl group in Tolmetin underscores how minor structural modifications can lead to profound differences in a drug's safety profile. The clinical efficacy of Zomepirac was notable, but its association with severe anaphylaxis led to its withdrawal, making it a critical case study in pharmacovigilance. Tolmetin remains a viable, albeit less commonly used, NSAID for the management of inflammatory conditions. For drug development professionals, the comparison of these two molecules offers valuable insights into structure-activity and structure-safety relationships in the design of new anti-inflammatory agents.
References
- 1. Zomepirac: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-term therapy for the pain of osteoarthritis: a comparison of zomepirac sodium and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of zomepirac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Zomepirac and Morphine Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic efficacy of zomepirac (B1201015), a non-steroidal anti-inflammatory drug (NSAID), and morphine, an opioid agonist, in established preclinical pain models. This analysis is based on available experimental data to inform research and drug development efforts. Zomepirac was withdrawn from the market due to potential for severe anaphylactic reactions.
Overview of Analgesic Properties
Zomepirac, a pyrrole-acetic acid derivative, exerts its analgesic effects primarily through the inhibition of prostaglandin (B15479496) synthesis, a key mechanism in peripheral pain signaling.[1] In contrast, morphine, a potent opioid analgesic, acts centrally on μ-opioid receptors to modulate pain perception. While both compounds are effective analgesics, their distinct mechanisms of action result in different efficacy profiles across various types of pain.
Quantitative Comparison of Analgesic Efficacy
Preclinical studies have established the analgesic potency of both zomepirac and morphine. A key study evaluating zomepirac's properties found it to be equivalent in potency to morphine in the acetylcholine-induced writhing test in mice.[1] The writhing test is a model of visceral pain, suggesting that for this particular pain modality, zomepirac demonstrates a comparable level of efficacy to the gold-standard opioid, morphine.
| Pain Model | Species | Drug | Route of Administration | Efficacy (ED50 in mg/kg) |
| Acetylcholine-Induced Writhing Test | Mouse | Zomepirac | Oral | Equivalent to Morphine[1] |
| Mouse | Morphine | Subcutaneous | ~0.124[2] | |
| Hot-Plate Test | Mouse | Zomepirac | - | Data not available |
| Mouse | Morphine | Subcutaneous | ~5.73 - 8.98[3] | |
| Tail-Flick Test | Mouse | Zomepirac | - | Data not available |
| Mouse | Morphine | Subcutaneous | ~2.6 - 11.0[2] |
Experimental Protocols
The following are detailed methodologies for the key preclinical pain models used to assess analgesic efficacy.
Acetic Acid-Induced Writhing Test
This model is widely used to evaluate peripherally acting analgesics.
-
Animal Model: Typically, male or female albino mice are used.
-
Procedure:
-
Animals are acclimated to the testing environment.
-
The test compound (e.g., zomepirac) or a standard analgesic (e.g., morphine) is administered, usually orally or intraperitoneally.
-
After a predetermined pretreatment time (e.g., 30 minutes), a dilute solution of an irritant, such as acetic acid or acetylcholine, is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a specific period (e.g., 10-20 minutes).
-
-
Endpoint: A reduction in the number of writhes compared to a vehicle-treated control group indicates analgesic activity. The dose that produces a 50% reduction in writhing (ED50) is calculated.
Hot-Plate Test
This test assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
-
Animal Model: Mice or rats are commonly used.
-
Procedure:
-
The animal is placed on a heated surface maintained at a constant temperature (e.g., 52-55°C).
-
The latency to a pain response, such as licking a paw or jumping, is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The test compound or standard is administered, and the latency is measured at various time points post-administration.
-
-
Endpoint: An increase in the latency to respond compared to baseline or a vehicle-treated group indicates analgesia.
Tail-Flick Test
Similar to the hot-plate test, this model measures the response to a thermal stimulus and is primarily used for evaluating centrally acting analgesics.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
The animal's tail is exposed to a focused beam of radiant heat.
-
The time taken for the animal to "flick" or withdraw its tail from the heat source is measured.
-
A cut-off time is used to avoid tissue damage.
-
Measurements are taken before and after the administration of the test substance.
-
-
Endpoint: An increase in the tail-flick latency indicates an analgesic effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of zomepirac and morphine and a typical experimental workflow for evaluating analgesic efficacy.
Caption: Zomepirac inhibits prostaglandin synthesis, while morphine acts on opioid receptors.
Caption: Standard workflow for evaluating the efficacy of analgesic compounds in preclinical models.
References
- 1. Evaluation of the analgesic properties of zomepirac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age- and Strain- Dependent Influences of Morphine on Mouse Social Investigation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Zomepirac Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Zomepirac (B1201015), a non-steroidal anti-inflammatory drug (NSAID). The focus is on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, with a comparison to Gas Chromatography (GC). This document is intended to assist researchers and analytical scientists in selecting and implementing appropriate analytical methods for Zomepirac analysis.
Comparison of Analytical Method Validation Parameters
The following table summarizes the validation parameters for HPLC and GC methods for the determination of Zomepirac, based on published data. It is important to note that a validated UV spectrophotometric method for the quantitative determination of Zomepirac could not be identified in the reviewed literature, representing a potential area for future methods development.
| Validation Parameter | HPLC Method 1 | HPLC Method 2 | Gas Chromatography (GC) Method |
| Linearity Range | 10 - 5000 ng/mL | Not Specified | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified |
| Accuracy / Recovery | 97.14% - 101.58%[1][2] | 77.6% - 80.4%[3] | Not Specified |
| Precision (Intra-day) | 0.12% - 2.24% (CV)[1][2] | 1.4% - 6.7% (CV)[3] | < 15% (CV) |
| Precision (Inter-day) | 0.15% - 3.93% (CV)[1][2] | 1.4% - 7.5% (CV)[3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.05 mg/L[3] | Not Specified |
| Limit of Quantification (LOQ) | 10 ng/mL[4] | Not Specified | 5 ng/mL |
| Specificity | Method demonstrated to be stability-indicating.[1][2] | No interference from commonly co-administered drugs.[3] | Specific for Zomepirac. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a stability-indicating HPLC assay for Zomepirac.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Inertsil 5 ODS-3V column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 1% acetic acid (2:64:34, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
3. Standard Solution Preparation:
-
Prepare a stock solution of Zomepirac reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-100 µg/mL).
4. Sample Preparation:
-
For bulk drug: Accurately weigh and dissolve the Zomepirac sample in the mobile phase to achieve a known concentration.
-
For dosage forms: Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with the mobile phase, sonicate, and filter.
5. Validation Procedure:
-
Specificity: Analyze placebo samples and stressed samples (acid, base, oxidation, heat, light) to ensure no interference with the Zomepirac peak.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Zomepirac standard at three levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of a standard solution on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Visualizations
Caption: Experimental workflow for Zomepirac HPLC method validation.
Caption: Logical relationship of analytical method validation parameters.
References
Zomepirac as a Reference Standard in Analgesic Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zomepirac's performance with other common non-steroidal anti-inflammatory drugs (NSAIDs) for its use as a reference standard in analgesic drug discovery. While Zomepirac was withdrawn from the market due to rare but serious anaphylactic reactions, its potent analgesic properties make it a valuable comparator for screening new chemical entities.[1] This document outlines its mechanism of action, presents comparative preclinical data, and provides detailed experimental protocols for key assays.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Zomepirac is a prostaglandin (B15479496) synthetase inhibitor, exerting its analgesic and anti-inflammatory effects by blocking the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Zomepirac is considered a non-selective COX inhibitor, meaning it inhibits both isoforms.
Data Presentation: Quantitative Comparison of NSAIDs
The following tables summarize the in vitro and in vivo data for Zomepirac and other commonly used NSAIDs as reference standards in analgesic and anti-inflammatory models.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Zomepirac | 0.43 | 0.81 | 0.53 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | Data not readily available | Data not readily available | Data not readily available |
| Celecoxib | 82 | 6.8 | 12 |
IC50 values are from a human peripheral monocyte assay. A lower IC50 value indicates greater potency. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50; a higher value indicates greater selectivity for COX-2.
Table 2: In Vivo Analgesic and Anti-Inflammatory Activity
| Drug | Animal Model | Assay | Route of Administration | ED50 (mg/kg) |
| Zomepirac | Mouse | Phenylquinone-Induced Writhing | Oral | 0.70 |
| Indomethacin | Rat | Carrageenan-Induced Paw Edema | Oral | 10 |
| Naproxen | Rat | Carrageenan-Induced Paw Edema | Oral | 15 |
| Diclofenac | Mouse | Acetic Acid-Induced Writhing | Intraperitoneal | 7.20 |
| Ibuprofen | Mouse | Phenylquinone-Induced Writhing | Oral | 82.2 |
| Acetylsalicylic Acid (Aspirin) | Mouse | Phenylquinone-Induced Writhing | Oral | 182 |
ED50 (Effective Dose, 50%) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. A lower ED50 value indicates greater potency.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the use of Zomepirac as a reference compound in your screening cascade.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds and reference NSAIDs
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Detection reagent (e.g., colorimetric or fluorometric probe)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference NSAIDs in the assay buffer.
-
In a 96-well microplate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference drug to the respective wells. Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference drug relative to the 100% activity control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vivo Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of a test compound.
Animals: Male albino mice (e.g., Swiss or ICR strain), weighing 20-25 g.
Materials:
-
Test compound and reference analgesic (e.g., Zomepirac, Diclofenac)
-
Vehicle (e.g., 0.9% saline, 0.5% carboxymethyl cellulose)
-
0.6% acetic acid solution
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Randomly divide the animals into groups (n=6-10 per group): vehicle control, reference drug, and one or more test compound groups.
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.
-
Immediately after the acetic acid injection, place each mouse individually into an observation chamber.
-
After a latency period of 5 minutes, count the total number of writhes (a wave of contraction of the abdominal muscles followed by the stretching of the hind limbs) for a period of 10-20 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
Determine the ED50 value for the test compound and reference drug.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the anti-inflammatory activity of a test compound.
Animals: Male Wistar or Sprague-Dawley rats, weighing 150-200 g.
Materials:
-
Test compound and reference anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle
-
1% Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Randomly divide the animals into groups.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 1 hour), inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point using the formula: % Inhibition = [1 - (ΔV test / ΔV control)] x 100 where ΔV is the change in paw volume.
-
Determine the ED50 value for the test compound and reference drug.
Mandatory Visualizations
Caption: Zomepirac's mechanism of action via non-selective inhibition of COX-1 and COX-2.
Caption: A typical workflow for analgesic drug screening using Zomepirac as a reference.
References
Cross-Reactivity of Zomepirac Metabolites in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential cross-reactivity of Zomepirac's primary metabolites in immunoassays. Due to the withdrawal of Zomepirac (B1201015) from the market in the 1980s, specific quantitative data from cross-reactivity studies in published literature is unavailable. Consequently, this guide presents a hypothetical data set based on the structural similarities of the metabolites to the parent drug and general principles of immunoassay technology. The accompanying experimental protocol details a standard methodology for researchers to generate specific cross-reactivity data for their own antibody-based assays.
Introduction to Zomepirac Metabolism and Immunoassay Cross-Reactivity
Zomepirac, a non-steroidal anti-inflammatory drug (NSAID), is primarily metabolized in the body into several compounds. The major metabolic pathway is glucuronidation, forming Zomepirac-1-O-acyl-glucuronide.[1][2] Minor pathways include oxidation to hydroxyzomepirac (B1194678) and cleavage to 4-chlorobenzoic acid.[1][2]
Immunoassays are common bioanalytical methods that use the specific binding of an antibody to its target antigen to detect and quantify substances in biological samples.[3][4] The specificity of an immunoassay is a critical parameter, and cross-reactivity occurs when the antibody binds to structurally similar molecules, such as metabolites, which can lead to inaccurate quantification of the parent drug.[3] Understanding the cross-reactivity of Zomepirac metabolites is crucial for the accurate interpretation of immunoassay results in toxicological and pharmacokinetic studies.
Metabolic Pathway of Zomepirac
Zomepirac undergoes Phase I and Phase II metabolism. The primary route is the formation of an acyl glucuronide, with minor oxidative metabolites also being produced.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for Zomepirac metabolites in a competitive immunoassay. This data is for illustrative purposes and is based on the principle that metabolites with greater structural similarity to the parent drug are more likely to exhibit higher cross-reactivity. Actual cross-reactivity will depend on the specific antibody used in the assay.
| Compound | Relationship to Zomepirac | Hypothetical % Cross-Reactivity | Rationale for Hypothetical Value |
| Zomepirac | Parent Drug | 100% | Reference compound |
| Zomepirac-1-O-acyl-glucuronide | Major Metabolite | 5-15% | The addition of a large, polar glucuronide group significantly alters the structure, likely reducing but not eliminating antibody binding. |
| Hydroxyzomepirac | Minor Metabolite | 20-40% | The addition of a hydroxyl group is a relatively minor structural change, suggesting a moderate level of cross-reactivity is possible. |
| 4-Chlorobenzoic acid | Minor Metabolite | <1% | This metabolite represents a significant cleavage of the original Zomepirac structure, making significant cross-reactivity highly unlikely. |
| Tolmetin | Structurally Related NSAID | 1-5% | As a structurally related pyrrole (B145914) acetic acid derivative, some minor cross-reactivity might be observed, though this is highly dependent on the antibody's specificity.[5] |
Note: The percentage of cross-reactivity is calculated as: (Concentration of Zomepirac at 50% inhibition / Concentration of metabolite at 50% inhibition) x 100.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a standard procedure for determining the cross-reactivity of Zomepirac metabolites using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
1. Materials and Reagents:
-
Zomepirac standard
-
Zomepirac metabolites (Zomepirac-1-O-acyl-glucuronide, Hydroxyzomepirac, 4-Chlorobenzoic acid)
-
Anti-Zomepirac antibody (primary antibody)
-
Zomepirac-protein conjugate (e.g., Zomepirac-BSA) for coating
-
HRP-conjugated secondary antibody
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Experimental Workflow:
3. Detailed Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the Zomepirac-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Prepare serial dilutions of the Zomepirac standard, each metabolite, and the test samples. In a separate plate or tubes, pre-incubate the diluted standards, metabolites, or samples with a fixed concentration of the anti-Zomepirac primary antibody. Add these mixtures to the coated and blocked plate.
-
Incubation: Incubate for 1-2 hours at room temperature to allow for competitive binding between the Zomepirac in the sample/standard and the Zomepirac conjugate on the plate for the primary antibody.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation: Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the Zomepirac standard.
-
Determine the concentration of each metabolite that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each metabolite using the formula mentioned in the data table note.
Conclusion
References
- 1. The metabolism of zomepirac sodium. I. Disposition in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of zomepirac sodium. II. Isolation and identification of the urinary metabolites in rat, mouse, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
- 4. medwinpublisher.org [medwinpublisher.org]
- 5. Interference by nonsteroidal anti-inflammatory drugs in EMIT and TDx assays for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Zomepirac: A Comparative Analysis of its Efficacy in Experimental Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the analgesic properties of Zomepirac (B1201015) in various well-established experimental pain models. Zomepirac, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant analgesic effects, and this document aims to summarize the quantitative data, detail the experimental methodologies, and illustrate the underlying mechanisms of its action.
Zomepirac: An Overview
Zomepirac is a pyrrole-acetic acid derivative, structurally related to tolmetin, that functions as a potent inhibitor of prostaglandin (B15479496) synthesis.[1] Its primary mechanism of action involves the blockade of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) that mediate pain and inflammation.[2] This guide will delve into its performance in the writhing test, hot plate test, and tail-flick test, comparing its efficacy to other analgesics.
Data Presentation: Comparative Analgesic Efficacy
The following tables summarize the quantitative data on Zomepirac's analgesic activity in comparison to other NSAIDs and opioids in different animal pain models.
Table 1: Analgesic Potency in the Phenylquinone-Induced Writhing Test in Mice
The writhing test is a model of visceral pain, where the reduction in the number of abdominal constrictions (writhes) indicates analgesic activity. The ED50 value represents the dose of a drug that is effective in 50% of the population.
| Drug | Oral Analgesic ED50 (mg/kg) |
| Zomepirac sodium | 0.70 [1] |
| Piroxicam | 0.44[1] |
| Tolmetin | 1.30[1] |
| Fenoprofen calcium | 3.70[1] |
| Sulindac | 7.20[1] |
| Meclofenamate sodium | 9.60[1] |
| Indomethacin | 19.0[1] |
| Mefenamic acid | 20.7[1] |
| Naproxen | 24.1[1] |
| Benoxaprofen | 25.4[1] |
| Diflunisal | 55.6[1] |
| Ibuprofen | 82.2[1] |
| Phenylbutazone | 129[1] |
| Fenclofenac | 168[1] |
| Acetylsalicylic acid | 182[1] |
In the acetylcholine-induced writhing test, Zomepirac was found to be more potent than codeine, pentazocine, aspirin, and acetaminophen, and its potency was equivalent to that of morphine.[3]
Table 2: Analgesic Activity in the Ultrasound-Induced Tail-Flick Test in Mice
The tail-flick test measures the latency of a mouse to withdraw its tail from a noxious heat source, indicating the drug's effect on the pain reflex.
| Drug | Dose (mg/kg, p.o.) | Effect on Tail-Flick Latency |
| Zomepirac | 100-400 | Dose-related attenuation [1] |
| Acetaminophen | 100-400 | Dose-related attenuation[1] |
| Flurbiprofen | 100-400 | Dose-related attenuation[1] |
| Indomethacin | 100-400 | Dose-related attenuation[1] |
| Aspirin | < 700 | No significant alteration[1] |
| Morphine | 10 (s.c.) | Greatest attenuation[1] |
In a tail-immersion test, Zomepirac demonstrated activity at 45°C and 50°C, but not at 55°C, suggesting efficacy against moderate but not high-intensity thermal pain.[4]
Table 3: Antinociceptive Activity in the Formalin Test in Rats (Intrathecal Administration)
The formalin test assesses the response to a persistent inflammatory pain stimulus. The ID50 value represents the dose that produces 50% of the maximal inhibitory effect.
| Drug | Intrathecal ID50 (nmol) |
| Indomethacin | 1.9 |
| Flurbiprofen | 2.1 |
| Ketorolac | 5.2 |
| Zomepirac | 5.9 |
| S(+)Ibuprofen | 16 |
| Ibuprofen (racemic) | 19 |
| Acetylsalicylic acid | 27 |
| Acetaminophen | 250 |
| R(-)Ibuprofen | > 270 |
Note: Data for the hot plate test for Zomepirac was not available in a direct comparative format. This test is typically used for centrally acting analgesics.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Phenylquinone-Induced Writhing Test
-
Objective: To evaluate the peripheral analgesic activity of a compound.
-
Animals: Male mice.
-
Procedure:
-
Groups of mice are administered the test compound (e.g., Zomepirac sodium) or vehicle orally.
-
After a specified pretreatment time (e.g., 60 minutes), a 0.02% solution of phenylquinone in 5% ethanol (B145695) is injected intraperitoneally (0.25 ml).
-
Five minutes after the phenylquinone injection, the number of abdominal writhes is counted for a 5-minute period.
-
The ED50 is calculated as the dose that reduces the number of writhes by 50% compared to the vehicle-treated group.
-
Ultrasound-Induced Tail-Flick Test
-
Objective: To assess the analgesic effect of a compound on a mechanical pain stimulus.
-
Animals: Mice.
-
Procedure:
-
A baseline tail-flick latency is determined for each mouse by applying an ultrasonic stimulus to the tail.
-
The test compound or vehicle is administered orally.
-
At various time points after administration, the ultrasonic stimulus is reapplied, and the latency to the tail-flick response is recorded.
-
A dose-related increase in the latency period indicates analgesic activity.
-
Hot Plate Test
-
Objective: To evaluate the central analgesic activity of a compound.
-
Animals: Rats or mice.
-
Procedure:
-
The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).[5]
-
Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., paw licking or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[5]
-
The test compound or vehicle is administered.
-
The latency to the nociceptive response is measured again at predetermined intervals after drug administration.
-
A significant increase in latency compared to baseline and vehicle control indicates a central analgesic effect.
-
Mandatory Visualizations
Zomepirac's Mechanism of Action: Inhibition of Prostaglandin Synthesis
The following diagram illustrates the signaling pathway through which Zomepirac exerts its analgesic and anti-inflammatory effects.
Caption: Zomepirac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow of the Writhing Test
This diagram outlines the key steps involved in conducting the writhing test to assess the analgesic efficacy of a test compound.
Caption: A stepwise workflow for the writhing test.
References
- 1. An ultrasound-induced tail-flick procedure: evaluation of nonsteroidal antiinflammatory analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the analgesic properties of zomepirac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of antinociceptive efficacy of drugs in mice using different water temperatures in a tail-immersion test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Zomepirac in the Landscape of Cyclooxygenase Inhibition: A Comparative Analysis with Other NSAIDs
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of zomepirac's activity against cyclooxygenase (COX) enzymes in relation to other non-steroidal anti-inflammatory drugs (NSAIDs). Zomepirac (B1201015), a pyrrole-acetic acid derivative, was formerly prescribed for the management of pain but was withdrawn from the market due to instances of severe anaphylactic reactions.[1] Despite its withdrawal, its role as a potent prostaglandin (B15479496) synthetase inhibitor warrants its inclusion in comparative studies of NSAID mechanisms.[1][2]
This guide synthesizes available data on the inhibitory effects of various NSAIDs on COX-1 and COX-2, details the experimental protocols for assessing this inhibition, and provides a visual representation of the relevant biological pathways.
Comparative Analysis of Cyclooxygenase Inhibition by NSAIDs
The primary mechanism of action for NSAIDs, including zomepirac, is the inhibition of cyclooxygenase enzymes, which exist in two main isoforms: COX-1 and COX-2.[3][4] COX-1 is constitutively expressed in many tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is elevated during inflammation.[3][4] The relative inhibition of these two isoforms by different NSAIDs contributes to their efficacy and side-effect profiles.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15[2] |
| Diclofenac | 0.076 | 0.026 | 2.9[2] |
| Indomethacin | 0.0090 | 0.31 | 0.029[2] |
| Piroxicam | 47 | 25 | 1.9[2] |
| Meloxicam | 37 | 6.1 | 6.1[2] |
| Celecoxib | 82 | 6.8 | 12[2] |
| Rofecoxib | >100 | 25 | >4.0[2] |
| Etodolac | >100 | 53 | >1.9[2] |
Note: The IC50 values presented are sourced from a study using human peripheral monocytes and may vary depending on the specific assay conditions.[2]
Experimental Protocols for Cyclooxygenase Inhibition Assays
The determination of an NSAID's inhibitory activity on COX-1 and COX-2 is typically performed using in vitro enzyme assays. The following is a generalized protocol synthesized from various methodologies.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., zomepirac or other NSAIDs) against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (NSAIDs) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection system components (e.g., colorimetric or fluorometric probe, co-factors)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of the COX enzymes, arachidonic acid, and test compounds in the assay buffer. Serial dilutions of the test compounds are made to determine the dose-response relationship.
-
Enzyme Incubation: In a microplate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and varying concentrations of the test compound or vehicle control.
-
Pre-incubation: Incubate the mixture for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at the controlled temperature.
-
Detection: Terminate the reaction and measure the product formation using a suitable detection method. Common methods include:
-
Colorimetric Assays: These assays often measure the peroxidase activity of COX, where a chromogenic substrate is oxidized, leading to a color change that can be quantified spectrophotometrically.
-
Fluorometric Assays: These assays utilize a probe that becomes fluorescent upon oxidation by the peroxidase component of COX.
-
Enzyme Immunoassays (EIA): These assays quantify the amount of a specific prostaglandin (e.g., PGE2) produced.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for an inhibition assay.
Caption: Cyclooxygenase signaling pathway and NSAID inhibition.
Caption: Workflow for a cyclooxygenase inhibition assay.
References
- 1. Zomepirac - Wikipedia [en.wikipedia.org]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
A Comparative Analysis of the Analgesic Potency of Zomepirac, Codeine, and Pentazocine
This guide provides a detailed comparison of the analgesic properties of zomepirac (B1201015), codeine, and pentazocine (B1679294), intended for researchers, scientists, and professionals in drug development. The comparison is based on available experimental data, focusing on mechanisms of action, analgesic efficacy, and the experimental protocols used for their evaluation. Zomepirac, a non-steroidal anti-inflammatory drug (NSAID), was withdrawn from the market in 1983 due to severe anaphylactic reactions, but its potent analgesic effects remain a subject of scientific interest.[1]
Mechanism of Action
The analgesic effects of zomepirac, codeine, and pentazocine are achieved through distinct biochemical pathways. Zomepirac acts peripherally by inhibiting prostaglandin (B15479496) synthesis, while codeine and pentazocine exert their effects primarily within the central nervous system by interacting with opioid receptors.
| Drug | Drug Class | Primary Mechanism |
| Zomepirac | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Inhibition of prostaglandin synthetase, which blocks the formation of prostaglandins (B1171923) involved in pain signaling.[1] It is suggested to act primarily in the peripheral system.[2] |
| Codeine | Opioid Analgesic | A prodrug that is metabolized in the liver by the enzyme CYP2D6 to morphine.[3][4][5] Morphine is a potent agonist of the μ-opioid receptor (MOR) in the central nervous system.[4] |
| Pentazocine | Mixed Agonist-Antagonist Opioid | Acts as an agonist at the kappa opioid receptor (KOR) and as a weak antagonist or partial agonist at the mu opioid receptor (MOR).[6][7][8] |
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways for each analgesic.
Comparative Analgesic Potency: Experimental Data
Clinical and preclinical studies have compared the analgesic efficacy of zomepirac to both codeine and pentazocine, generally indicating its high potency.
| Study Type | Comparison | Results | Source(s) |
| Preclinical (Animal Model) | Zomepirac vs. Codeine vs. Pentazocine | In the acetylcholine (B1216132) writhing test in mice, zomepirac was found to be more potent than both codeine and pentazocine. | [9] |
| Clinical Review (Acute Pain) | Zomepirac vs. Codeine and Pentazocine | In short-term studies for acute, moderately severe pain, zomepirac was at least as effective as usual therapeutic doses of codeine or orally administered pentazocine. | [10] |
| Clinical Trial (Postoperative Pain) | Zomepirac (100 mg) vs. Dihydrocodeine (30 mg) | In a single-dose phase, both drugs were significantly more effective than placebo. In a multiple-dosing phase over 5 days, zomepirac was statistically superior to dihydrocodeine. | [11] |
| Clinical Review | Zomepirac vs. Opioid Combinations | Multiple clinical trials demonstrated zomepirac to be as effective as analgesic combinations containing codeine. It also provided analgesia comparable to usual intramuscular doses of morphine in postoperative pain. | [1][12] |
| Clinical Trial (Cancer Pain) | Zomepirac (100 mg) vs. Oxycodone with APC | In patients with chronic pain from advanced cancer, 100 mg of zomepirac provided analgesia equal to that of an oxycodone/APC combination. | [13] |
| Clinical Trial (Postsurgical Dental Pain) | Zomepirac (100 mg) vs. Acetaminophen (B1664979) (650 mg) + Codeine (60 mg) | All active treatments were more effective than placebo. Acetaminophen with codeine provided better pain relief at the first hour, but after that, zomepirac showed a greater mean response for the next three hours. | [14] |
Experimental Protocols
The evaluation of analgesic drugs relies on standardized preclinical and clinical models to ensure the reliability of efficacy data.
1. Preclinical Acetic Acid Writhing Test
This model is commonly used to induce visceral pain in rodents to screen for analgesic compounds.
-
Objective: To assess the peripheral analgesic activity of a compound.
-
Methodology:
-
Rodents (typically mice) are randomly assigned to treatment groups (e.g., vehicle control, zomepirac, codeine, pentazocine).
-
The assigned drug is administered via a specified route (e.g., intraperitoneal, oral).
-
After a set pretreatment time, a dilute solution of acetic acid is injected into the peritoneal cavity.
-
This injection induces a characteristic "writhing" response, which includes contractions of the abdominal muscles and stretching of the hind limbs.
-
An observer, blinded to the treatment, counts the number of writhes for a defined period (e.g., 20 minutes).
-
-
Endpoint: The analgesic effect is quantified as the percentage reduction in the number of writhes in the drug-treated groups compared to the vehicle control group. A higher reduction indicates greater potency.[2][9]
2. Human Single-Dose Clinical Trial for Acute Pain
This protocol is a standard for establishing the efficacy, dose-response, and safety of a new analgesic in a clinical setting, often using a postoperative pain model.
-
Objective: To evaluate the analgesic efficacy and safety of a single dose of an investigational drug compared to placebo and/or an active comparator.[15]
-
Methodology:
-
Patient Selection: Patients experiencing moderate to severe pain following a standardized surgical procedure (e.g., third molar extraction, orthopedic surgery) are recruited.[14][16]
-
Baseline Assessment: Once the patient's pain reaches a predetermined level on a rating scale, baseline pain intensity is recorded.
-
Randomization: Patients are randomly assigned to receive a single oral dose of the investigational drug (e.g., zomepirac 100 mg), an active comparator (e.g., codeine 60 mg), or a placebo in a double-blind manner.[11][14]
-
Efficacy Assessments: Patients rate their pain intensity and pain relief at regular intervals (e.g., 0.5, 1, 2, 3, 4, 5, 6 hours) post-dosing using standardized scales.
-
Data Analysis: Key endpoints include the sum of pain intensity differences (SPID), total pain relief (TOTPAR), and patient global assessment. Onset and duration of analgesia are also determined.
-
-
Endpoint: A statistically significant difference in primary efficacy endpoints between the active drug and placebo demonstrates analgesic activity. The comparison with an active control helps to establish relative potency.
Experimental Workflow Diagram
References
- 1. Zomepirac - Wikipedia [en.wikipedia.org]
- 2. Site of analgesic action of zomepirac sodium, a potent non-narcotic analgesic in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Codeine - Wikipedia [en.wikipedia.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 7. Pentazocine - Wikipedia [en.wikipedia.org]
- 8. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of the analgesic properties of zomepirac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zomepirac: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zomepirac, dihydrocodeine and placebo compared in postoperative pain after day-case surgery. The relationship between the effects of single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zomepirac sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic efficacy of zomepirac sodium in patients with pain due to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative study of flurbiprofen, zomepirac sodium, acetaminophen plus codeine, and acetaminophen for the relief of postsurgical dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xtalks.com [xtalks.com]
- 16. Resolving Issues About Efficacy and Safety of Low-Dose Codeine in Combination Analgesic Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Zomepirac Sodium Salt: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Zomepirac sodium salt, a non-steroidal anti-inflammatory drug (NSAID) previously used as an analgesic. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is paramount to ensure environmental protection and workplace safety.[1]
I. Hazard Assessment and Regulatory Overview
This compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS).[1] However, the disposal of all pharmaceutical compounds is subject to federal, state, and local regulations.[1][2] The primary regulatory frameworks in the United States governing pharmaceutical waste are the Resource Conservation and Recovery Act (RCRA) and regulations set forth by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable guidelines.
Key Regulatory Considerations:
-
Non-Hazardous Classification: The non-hazardous classification of this compound simplifies disposal procedures compared to hazardous pharmaceutical waste.[1]
-
Institutional Policies: Your organization's specific waste management plan will dictate the precise disposal route.
-
Local and State Variations: Disposal regulations can be more stringent at the state and local levels than federal mandates.[2]
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines a general procedure for the disposal of this compound from a research laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing (lab coat)
-
A suitable respirator if there is a risk of dust or aerosol formation[1]
2. Waste Identification and Segregation:
-
Pure Compound: Unused or expired pure this compound should be collected in a designated, clearly labeled waste container. The label should include the chemical name ("this compound"), CAS number (64092-48-4), and the date.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of accordingly.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, labeled waste container compatible with the solvent used.
3. Waste Collection and Storage:
-
Use a dedicated, leak-proof container for solid waste.
-
For liquid waste, use a sealed, non-reactive container.
-
Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
4. Disposal Pathway Determination:
-
Consult your Institutional EHS Office: This is the most critical step. Your EHS department will provide specific instructions based on your institution's waste management contracts and local regulations.
-
Do Not Flush: As a general rule for pharmaceutical waste, avoid flushing this compound down the drain to prevent potential contamination of waterways.[4]
-
Incineration: The most common and recommended disposal method for non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.[3][5] This ensures the complete destruction of the compound.
-
Landfill: In some cases, and only with explicit approval from your EHS department, non-hazardous pharmaceutical waste may be disposed of in a secure, permitted landfill.[5]
5. Documentation:
-
Maintain accurate records of the disposed of this compound, including the quantity and date of disposal. This is good laboratory practice and may be required for regulatory compliance.
III. Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 64092-48-4 | [1] |
| Molecular Formula | C15H13ClNNaO3 | [6] |
| Molecular Weight | 313.71 g/mol | [7] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. securewaste.net [securewaste.net]
- 6. Zomepirac (sodium salt) | CAS#:64092-48-4 | Chemsrc [chemsrc.com]
- 7. Zomepirac sodium | CAS 64092-48-4 | LGC Standards [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
